Stachyanthuside A
Description
from leaves of Diplopanax stachyanthus; structure in first source
Properties
CAS No. |
864779-30-6 |
|---|---|
Molecular Formula |
C21H18O13 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1 |
InChI Key |
BBCVPHJIWIMGCN-OZJCBLQYSA-N |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Preliminary Biological Screening of Stachyanthuside A: A Proposed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Stachyanthuside A is a recently identified ellagic acid glycoside isolated from Diplopanax stachyanthus. To date, there is a notable absence of published data regarding its biological activities. This technical guide, therefore, presents a proposed framework for the preliminary biological screening of this compound. The assays and methodologies described are based on the well-documented biological activities of its parent compound, ellagic acid, and other ellagic acid glycosides. The quantitative data presented herein is purely illustrative to guide data presentation and should not be considered experimental results.
Introduction
This compound is a natural product belonging to the class of ellagic acid glycosides, recently isolated from the plant Diplopanax stachyanthus. Ellagic acid and its derivatives are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] These activities are often attributed to their polyphenolic structure, which enables them to scavenge free radicals and modulate various signaling pathways involved in disease pathogenesis.
Given the structural relationship of this compound to these bioactive compounds, a systematic preliminary biological screening is warranted to elucidate its therapeutic potential. This guide outlines a comprehensive and tiered approach for such a screening, providing detailed experimental protocols and frameworks for data presentation and visualization to aid researchers in this endeavor.
Proposed Preliminary Biological Screening Strategy
A tiered screening approach is recommended to efficiently assess the biological profile of this compound. This strategy begins with broad, cost-effective in vitro assays to identify general bioactivities, followed by more specific and complex cell-based assays to delineate mechanisms of action.
Experimental Workflow
Caption: Proposed experimental workflow for the preliminary biological screening of this compound.
Data Presentation: Illustrative Quantitative Data
The following tables are templates for presenting quantitative data from the proposed screening assays. The data presented is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay | This compound (IC₅₀, µg/mL) | Ascorbic Acid (Positive Control, IC₅₀, µg/mL) |
| DPPH Radical Scavenging | 15.8 ± 1.2 | 5.2 ± 0.4 |
| ABTS Radical Scavenging | 12.5 ± 0.9 | 4.1 ± 0.3 |
| Ferric Reducing Antioxidant Power (FRAP) | 25.3 ± 2.1 (FRAP Value, µM Fe(II)/mg) | 350.6 ± 15.2 (FRAP Value, µM Fe(II)/mg) |
Table 2: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration, MIC)
| Microorganism | This compound (MIC, µg/mL) | Gentamicin (Positive Control, MIC, µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 64 | 0.5 |
| Escherichia coli (ATCC 25922) | 128 | 1 |
| Candida albicans (ATCC 10231) | >256 | 2 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Assay | This compound (IC₅₀, µg/mL) | Dexamethasone (Positive Control, IC₅₀, µg/mL) |
| Nitric Oxide (NO) Production Inhibition | 22.7 ± 1.8 | 8.5 ± 0.7 |
| TNF-α Inhibition | 35.1 ± 2.5 | 12.3 ± 1.1 |
| IL-6 Inhibition | 41.6 ± 3.2 | 15.8 ± 1.4 |
Table 4: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines (MTT Assay)
| Cell Line | This compound (IC₅₀, µg/mL) | Doxorubicin (Positive Control, IC₅₀, µg/mL) |
| MCF-7 (Breast Cancer) | 55.2 ± 4.3 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 78.9 ± 6.1 | 1.2 ± 0.2 |
| HCT116 (Colon Cancer) | 63.4 ± 5.5 | 0.9 ± 0.1 |
Experimental Protocols
Antioxidant Activity Assays
4.1.1. DPPH Radical Scavenging Assay
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
4.1.2. ABTS Radical Scavenging Assay
-
Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and a positive control.
-
In a 96-well plate, add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.
Antimicrobial Activity Assay (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitric oxide (NO) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Potential Signaling Pathway for Investigation
Based on the known anti-inflammatory properties of ellagic acid, this compound might exert its effects through the modulation of the NF-κB signaling pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
This guide provides a foundational framework for initiating the biological investigation of this compound. The results from this preliminary screening will be instrumental in directing future, more in-depth studies to fully characterize its pharmacological profile and potential as a novel therapeutic agent.
References
literature review on phenylpropanoid glycosides
An In-depth Technical Guide to Phenylpropanoid Glycosides: From Biosynthesis to Therapeutic Potential
Phenylpropanoid glycosides (PPGs) are a diverse class of naturally occurring phenolic compounds synthesized by plants, which are garnering significant attention within the scientific community. Found widely throughout the plant kingdom, these molecules play a crucial role in plant defense mechanisms and exhibit a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis, chemical structures, and biological activities of PPGs, with a focus on their potential for drug development. Detailed experimental protocols and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Biosynthesis of Phenylpropanoid Glycosides
Phenylpropanoids are synthesized in plants via the shikimic acid pathway, starting from the amino acids phenylalanine and tyrosine.[1] The general phenylpropanoid pathway begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1] A series of enzymatic hydroxylations and methylations then leads to a variety of hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.[1] These intermediates serve as precursors for a vast array of secondary metabolites.[2]
The core structure of phenylpropanoid glycosides is formed by the attachment of a phenylethanoid or phenylpropanoid aglycone to a sugar moiety, typically glucose, through a glycosidic bond.[3] This core can be further decorated with various sugar units and acyl groups, leading to a high degree of structural diversity.[3] Glycosylation, mediated by UDP-glycosyltransferases (UGTs), is a key step that influences the solubility, stability, and biological activity of these compounds.[2]
Below is a diagram illustrating the general biosynthetic pathway of phenylpropanoid glycosides.
Caption: General overview of the phenylpropanoid glycoside biosynthetic pathway.
Chemical Structures
Phenylpropanoid glycosides are characterized by a C6-C2 (phenylethanoid) or C6-C3 (phenylpropanoid) aglycone attached to a sugar. The most common aglycones are hydroxytyrosol and tyrosol.[4] The sugar is typically a β-D-glucopyranose, which is often further substituted with other sugars like rhamnose, xylose, or arabinose, and acylated with hydroxycinnamic acids such as caffeic acid, ferulic acid, or p-coumaric acid.[3][5]
Verbascoside (also known as acteoside) is one of the most widely distributed and studied phenylpropanoid glycosides.[3] Its structure consists of a hydroxytyrosol aglycone linked to a glucose molecule, which is in turn esterified with a caffeoyl group and linked to a rhamnose molecule. This complex structure is responsible for its diverse biological activities.
Biological and Pharmacological Activities
Phenylpropanoid glycosides exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and antitumor effects.[6][7] These activities are largely attributed to the phenolic hydroxyl groups in their structure, which can scavenge free radicals and chelate metal ions.[8]
Antioxidant Activity
The antioxidant properties of PPGs are well-documented. They can act as potent free radical scavengers and inhibit lipid peroxidation.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | Source Organism | Assay | IC50 (µM) | Reference |
| Ginkgopanoside (1) | Ginkgo biloba fruit | DPPH | 32.75 | [9][10] |
| Compound 2 | Ginkgo biloba fruit | DPPH | 48.20 | [9][10] |
| Compound 3 | Ginkgo biloba fruit | DPPH | 41.55 | [9][10] |
| Compound 4 | Ginkgo biloba fruit | DPPH | 39.80 | [9][10] |
| Compound 5 | Ginkgo biloba fruit | DPPH | 45.35 | [9][10] |
| Aglycone 1a | Ginkgo biloba fruit | DPPH | 5.23 | [9][10] |
| Ascorbic Acid (Std) | - | DPPH | 2.54 | [9][10] |
| Verbascoside | Pedicularis longiflora | DPPH | 15.6 (µg/mL) | [11] |
| Isoacteoside | Pedicularis longiflora | DPPH | 18.9 (µg/mL) | [11] |
Anti-inflammatory Activity
Many PPGs have demonstrated significant anti-inflammatory effects.[12][13] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α).[14] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB.[12][15]
| Compound | Cell/Enzyme System | Inhibitory Effect | Reference |
| Angoroside A | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 release | [14] |
| Angoroside C | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 release | [14] |
| Acteoside | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 and TXB2 release | [14] |
| Isoacteoside | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 release | [14] |
| Angoroside A | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |
| Angoroside D | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |
| Acteoside | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |
| Isoacteoside | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |
| Cinnamaldehyde | LPS-stimulated RAW 264.7 cells | Inhibition of NO production (IC50 = 10 µg/mL) | [16] |
| 2'-hydroxycinnamaldehyde | LPS-stimulated RAW 264.7 cells | Inhibition of NO production (IC50 = 8 mM) | [15] |
| 2'-hydroxycinnamaldehyde | LPS-stimulated RAW 264.7 cells | Inhibition of NF-kB activity (IC50 = 22 mM) | [15] |
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of PPGs, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and preventing protein aggregation.[18][19] For instance, certain phenylethanoid glycosides have been shown to protect PC12 cells from H2O2- and β-amyloid-induced injury.[17]
| Compound | Model System | Concentration | Effect | Reference |
| Phenylethanol glycosides (PhGs) | Aβ(1-42)- or H2O2-induced PC12 cell injury | 5, 25, 50 µg/ml | Increased cell viability, decreased LDH and MDA release | [17] |
| Salidroside, Acteoside, Isoacteoside, Echinacoside | H2O2-induced apoptosis in PC12 cells | Pretreatment | Suppressed cytotoxicity via activation of the Nrf2/ARE pathway | [18] |
Experimental Protocols
Extraction and Isolation
The extraction and isolation of phenylpropanoid glycosides from plant material typically involve a multi-step process. A general workflow is outlined below.
Caption: A typical workflow for the extraction and isolation of PPGs.
Detailed Methodology Example (based on[9][20]):
-
Extraction: Dried and powdered plant material (e.g., 4 kg of Ginkgo biloba fruit) is extracted with 100% methanol at room temperature.[9][10] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol-soluble fraction, which is typically rich in glycosides, is collected.[9]
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography. Common stationary phases include Diaion HP-20, silica gel, or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a water-methanol or chloroform-methanol gradient.[9]
-
Purification by HPLC: Fractions containing the compounds of interest are further purified using preparative or semi-preparative high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a methanol-water or acetonitrile-water mobile phase.[9][21][22]
-
Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[9][23]
Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity) (based on[9]):
-
Preparation: Prepare a 60 µM solution of DPPH in ethanol. Dissolve the test compounds and a standard (e.g., ascorbic acid) in an appropriate solvent to create a series of concentrations (e.g., 5, 10, 25, 50 µM).
-
Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. A control well contains 100 µL of solvent instead of the sample.
-
Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Inhibition of NO Production in LPS-stimulated Macrophages (Anti-inflammatory Activity) (based on[14]):
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or mouse peritoneal macrophages) in appropriate media.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS only).
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of Nitrite: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Calculation: Determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control.
Key Signaling Pathways
Phenylpropanoid glycosides exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug development.
Nrf2/ARE Antioxidant Pathway
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain activators (like some PPGs), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1).[18]
Caption: Activation of the Nrf2/ARE pathway by PPGs to combat oxidative stress.
NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[15] Phenylpropanoids can inhibit this pathway at various steps, thereby exerting their anti-inflammatory effects.
Caption: Inhibition of the NF-κB inflammatory pathway by phenylpropanoids.
Conclusion
Phenylpropanoid glycosides represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their well-established antioxidant, anti-inflammatory, and neuroprotective properties make them attractive lead compounds for the development of new drugs targeting a range of human diseases. This guide provides a foundational resource for researchers, summarizing the current knowledge on their biosynthesis, chemistry, and pharmacology, and offering detailed methodologies for their study. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of these promising compounds is warranted to fully realize their potential in modern medicine.
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydroxytyrosol-typed phenylpropanoidglycosides: A phenylpropanoid glycoside family with significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside [mdpi.com]
- 10. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 13. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylpropanoid glycosides from Scrophularia scorodonia: in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative determination of 10 phenylpropanoid and lignan compounds in Lancea tibetica by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. magres.apm.ac.cn [magres.apm.ac.cn]
Stachyanthuside A: An Undiscovered or Unpublished Compound
Despite a comprehensive search of available scientific literature, no compound by the name of "Stachyanthuside A" has been identified. This suggests that the compound is likely a novel discovery that has not yet been publicly disclosed or published, or that the name may be a misnomer or contain a typographical error.
Extensive searches were conducted to locate information regarding the discovery, characterization, and biological activity of this compound. These searches included broad inquiries into the chemical constituents of the Stachyanthus genus and specific searches for the compound itself. The lack of any matching results indicates that data on this particular molecule is not present in the public domain.
It is common in natural product research for newly isolated compounds to be assigned names that reflect their source. The name "this compound" suggests it is a glycoside ("-side") isolated from a plant belonging to the Stachyanthus genus, with the "A" indicating it is the first such compound to be characterized from that source.
While the genus Stachyanthus is recognized botanically, its phytochemical profile does not appear to be extensively documented in accessible scientific databases. In contrast, the similarly named genus Stachys is well-known for producing a variety of glycosidic compounds. It is plausible that "this compound" could be a compound from the Stachys genus where the genus name was inadvertently altered.
Without any publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams.
For researchers, scientists, and drug development professionals seeking information on this compound, the following is recommended:
-
Verify the Compound Name: Double-check the spelling and origin of the compound name. It is possible there is a typographical error.
-
Consult Primary Sources: If the name was encountered in a presentation, conference abstract, or other non-peer-reviewed source, it may represent preliminary, unpublished findings. Direct contact with the researchers who presented the information may be necessary to obtain further details.
-
Monitor New Publications: If this compound is indeed a recent discovery, scientific papers detailing its isolation, structure elucidation, and biological activities will likely be published in the near future. Setting up alerts for keywords such as "Stachyanthus" and "Stachyanthuside" in scientific databases could be beneficial.
Until such a publication becomes available, no further information on the discovery and characterization of this compound can be provided.
The Uncharted Path: A Technical Guide to the Biosynthesis of Stachyanthuside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachyanthuside A, an ellagic acid glycoside, holds potential in various therapeutic areas. However, its biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of the biosynthesis of its core moiety, ellagic acid, and explores the putative final glycosylation step. By examining analogous pathways and key enzymatic reactions, we provide a foundational framework for future research aimed at unraveling the complete biosynthesis of this compound. This document details the probable enzymatic steps, offers representative quantitative data from related pathways, and outlines detailed experimental protocols to guide researchers in this nascent field.
Introduction
This compound is a specialized metabolite belonging to the class of ellagic acid glycosides.[1] While its complete biosynthetic pathway has not been explicitly detailed in scientific literature, a comprehensive understanding can be constructed by dissecting the well-established biosynthesis of its core structure, ellagic acid, and the general mechanisms of glycosylation. This guide provides an in-depth exploration of the probable biosynthetic route to this compound, aimed at facilitating further research and potential biotechnological production.
The Core Structure: Biosynthesis of Ellagic Acid
The biosynthesis of ellagic acid is a multi-step process that originates from primary metabolism. It begins with the shikimate pathway, leading to the formation of gallic acid, which then undergoes further transformations to yield the characteristic dilactone structure of ellagic acid.
From Shikimate to Gallic Acid
The journey to ellagic acid commences with the shikimate pathway , a central route in plants and microorganisms for the production of aromatic amino acids.[2][3] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. A key intermediate, 3-dehydroshikimic acid, is then converted to gallic acid.
Formation of Pentagalloyl-β-D-glucose
Gallic acid serves as the foundational block for a wide array of hydrolyzable tannins, including the precursors to ellagic acid. The initial step involves the formation of an ester bond between gallic acid and glucose, a reaction catalyzed by a UDP-glucosyltransferase (UGT) to produce β-glucogallin (1-O-galloyl-β-D-glucose).[4] Subsequent galloylation steps, catalyzed by galloyltransferases, lead to the formation of the crucial intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose .
The Key Oxidative Coupling and Lactonization
The defining step in the formation of the ellagic acid backbone is the oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose molecule. This intramolecular C-C bond formation results in a hexahydroxydiphenoyl (HHDP) group. While the precise enzymatic machinery for this step is not fully characterized, it is believed to be catalyzed by specific oxidative enzymes.[5]
Following the formation of the HHDP-containing tannin, hydrolysis of the ester bonds releases the HHDP moiety. This is often followed by spontaneous lactonization, a process of intramolecular esterification, to form the stable, planar structure of ellagic acid .
The Final Step: Glycosylation of Ellagic Acid
The biosynthesis of this compound culminates in the attachment of a specific sugar moiety to the ellagic acid core. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , a large and diverse family of enzymes that transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[6][7]
While the specific UGT responsible for the glycosylation of ellagic acid to form this compound has not been identified, it is hypothesized to belong to a subfamily with specificity for phenolic compounds. The reaction would involve the transfer of a specific sugar chain to one of the hydroxyl groups of the ellagic acid molecule.
Quantitative Data from Analogous Pathways
Direct quantitative data for the biosynthesis of this compound is not available. However, data from related pathways can provide valuable benchmarks for researchers.
| Enzyme/Step | Substrate(s) | Product | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Shikimate Dehydrogenase | 3-Dehydroshikimate, NADPH | Shikimate, NADP+ | 100 - 2000 | Not specified | Arabidopsis thaliana | [8] |
| UDP-glucosyltransferase (UGT84A23) | Gallic acid, UDP-glucose | β-glucogallin | Not specified | Not specified | Punica granatum | [4] |
| UDP-glucosyltransferase (CsUGT84A22) | Gallic acid, UDP-glucose | β-glucogallin | Not specified | Not specified | Camellia sinensis | [9] |
| Galloyltransferase (ECGT) | β-glucogallin, Epicatechin | Epicatechin gallate | Not specified | Not specified | Camellia sinensis | [10] |
Table 1: Representative Kinetic Data for Enzymes in the Biosynthesis of Ellagic Acid Precursors. The provided data illustrates the range of substrate affinities and catalytic efficiencies observed in analogous pathways.
Experimental Protocols
To facilitate research into the biosynthesis of this compound, this section provides detailed methodologies for key experiments.
Assay for Shikimate Dehydrogenase Activity
Objective: To determine the enzymatic activity of shikimate dehydrogenase, a key enzyme in the shikimate pathway.
Principle: The activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.8)
-
Shikimate (substrate)
-
NADP+ (cofactor)
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.8), and varying concentrations of shikimate (e.g., 0.1 to 2 mM).
-
Add the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding NADP+ (e.g., 2 mM).
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 23°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.[8]
In Vitro Assay for UDP-Glycosyltransferase (UGT) Activity
Objective: To determine the activity of UGTs involved in the glycosylation of phenolic compounds.
Principle: The formation of the glycosylated product is monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
MES buffer (100 mM, pH 5.5)
-
UDP-glucose (sugar donor)
-
Phenolic substrate (e.g., gallic acid, ellagic acid)
-
Purified recombinant UGT protein
-
HPLC system
Procedure:
-
Set up a 50 µl reaction solution containing 100 mM MES buffer (pH 5.5), 2.5 mM UDP-glucose, and 0.5 mM of the phenolic substrate.
-
Add a known amount of purified recombinant UGT protein (e.g., 6 µg) to initiate the reaction.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the reaction mixture by HPLC to separate and quantify the substrate and the glycosylated product.[9]
Protein Purification and Identification
Objective: To purify and identify the enzymes involved in the biosynthetic pathway.
Procedure for a His-tagged recombinant protein:
-
Expression: Overexpress the target enzyme with a polyhistidine tag in a suitable expression system (e.g., E. coli).
-
Lysis: Harvest the cells and lyse them to release the cellular contents.
-
Affinity Chromatography: Load the cell lysate onto a nickel-charged affinity column. The His-tagged protein will bind to the column.
-
Washing: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the column using a buffer with a higher concentration of imidazole.
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Identification: Excise the protein band from the gel, digest it with trypsin, and analyze the resulting peptides by MALDI-TOF mass spectrometry for protein identification.[11]
Visualization of the Proposed Biosynthetic Pathway
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for enzyme characterization.
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for enzyme characterization.
Conclusion and Future Directions
The biosynthesis of this compound presents a compelling area of research with implications for drug development and biotechnology. While the core pathway to ellagic acid is reasonably understood, the specific enzymes, particularly the UDP-glycosyltransferase responsible for the final glycosylation step, remain to be identified and characterized. Future research should focus on transcriptomic and genomic analyses of Stachyanthus species to identify candidate genes, followed by heterologous expression and in vitro characterization of the encoded enzymes. Elucidating the complete pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open avenues for the sustainable production of this compound and related compounds through metabolic engineering.
References
- 1. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 4. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
Stachyanthuside A: An In-depth Technical Guide on Chemical Classification
An extensive search of publicly available scientific literature and chemical databases has revealed no specific compound registered under the name "Stachyanthuside A."
This indicates that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical not disclosed in the public domain, or potentially a misnomer. As a result, a detailed technical guide on its chemical classification, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.
For researchers, scientists, and drug development professionals interested in the chemical classification of a novel compound, a general workflow for its characterization is outlined below. This guide details the typical experimental procedures and data analysis required to establish the chemical identity and biological activity of a newly isolated or synthesized molecule.
General Workflow for Chemical Classification of a Novel Compound
The process of classifying a new chemical entity involves a multi-step approach, beginning with its isolation and purification, followed by structural elucidation and biological characterization.
Figure 1. A generalized workflow for the chemical classification of a novel compound.
Key Experimental Protocols
Below are summaries of the standard experimental methodologies employed in the chemical classification of a natural product.
Table 1: Experimental Protocols for Compound Characterization
| Phase | Technique | Description | Data Output |
| Isolation & Purification | High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is highly efficient and can be used for both analytical and preparative purposes. | Chromatograms indicating purity and retention time. |
| Flash Chromatography | A rapid form of preparative column chromatography used for purifying larger quantities of compounds. | Fractions containing the purified compound. | |
| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms. | Chemical shifts (δ), coupling constants (J), and correlation peaks. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides the exact molecular formula of a compound. | Mass spectrum showing the molecular weight and fragmentation pattern. | |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound by analyzing the diffraction pattern of X-rays passing through the crystal. | Atomic coordinates, bond lengths, and bond angles. | |
| Biological Characterization | Cell-based Assays | Used to assess the biological activity of a compound on cultured cells, such as cytotoxicity assays (e.g., MTT assay) or enzyme activity assays. | IC₅₀ or EC₅₀ values, indicating the potency of the compound. |
| Animal Models | In vivo studies in animal models of disease are used to evaluate the efficacy, toxicity, and pharmacokinetic properties of a compound. | Data on therapeutic efficacy, side effects, and drug metabolism. |
Data Presentation for a Hypothetical Compound
For a newly characterized compound, quantitative data would be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 2: Hypothetical Spectroscopic Data for a Novel Compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ (ppm) , J (Hz), Integration , Multiplicity , Assignment | δ (ppm) , Assignment |
| 7.26, d, J = 8.5, 2H, H-2', H-6' | 165.4, C-7 |
| 6.90, d, J = 8.5, 2H, H-3', H-5' | 161.2, C-5 |
| 6.45, d, J = 2.1, 1H, H-8 | 157.5, C-9 |
| 6.20, d, J = 2.1, 1H, H-6 | 130.1, C-2', C-6' |
| 5.40, dd, J = 12.9, 2.9, 1H, H-2 | 121.5, C-1' |
| 3.85, s, 3H, OMe | 115.8, C-3', C-5' |
| 3.10, m, 1H, H-3 | 105.3, C-10 |
| 2.80, m, 1H, H-3 | 96.2, C-6 |
| 95.4, C-8 | |
| 78.9, C-2 | |
| 55.3, OMe | |
| 42.1, C-3 |
Signaling Pathway Visualization
Should a compound's mechanism of action be elucidated, diagrams illustrating its interaction with cellular signaling pathways are invaluable. The following is a hypothetical example of a compound inhibiting a generic kinase pathway.
Figure 2. Hypothetical inhibition of a kinase signaling pathway by "this compound".
Conclusion
While specific information on "this compound" is not currently available, the established methodologies for chemical classification provide a robust framework for its future characterization. Should this compound be isolated and described in forthcoming scientific literature, a detailed technical guide will be possible. Researchers are encouraged to consult scientific databases such as Scopus, Web of Science, and PubMed for the most current research on novel natural products.
physical and chemical properties of Stachyanthuside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachyanthuside A is a naturally occurring ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus. As a member of the ellagitannin family, it holds potential for various biological activities inherent to this class of compounds, including antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, based on its initial characterization. Furthermore, it outlines detailed experimental protocols for its isolation and structural elucidation, alongside standardized assays for the evaluation of its potential biological activities. While direct biological studies on this compound are currently lacking, this guide explores its putative mechanisms of action by examining the well-established signaling pathways modulated by its parent compound, ellagic acid, and other structurally related glycosides. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Physicochemical Properties of this compound
This compound was first isolated and characterized by Yan et al. from the leaves of Diplopanax stachyanthus. Its structure was determined to be 3'-O-methylellagic acid 4-O-β-D-glucopyranoside through extensive spectroscopic analysis.
Summary of Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₁₃ | [1] |
| Molecular Weight | 478.36 g/mol | [1] |
| Appearance | Pale yellow powder | Yan et al. (2004) |
| Melting Point | 228-230 °C | Yan et al. (2004) |
| Optical Rotation | [α]D²⁰ -56.5° (c 0.23, MeOH) | Yan et al. (2004) |
Solubility
The solubility profile of this compound has not been quantitatively determined. However, based on the solvents used during its isolation (methanol, n-butanol) and its glycosidic nature, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and sparingly soluble in water and non-polar organic solvents.[2]
Spectral Data
The structural elucidation of this compound was based on the following spectroscopic data as reported by Yan et al. (2004):
-
UV Spectroscopy (λmax, MeOH, nm): 254, 368
-
Infrared (IR) Spectroscopy (νmax, KBr, cm⁻¹): 3400 (br, OH), 1720 (lactone C=O), 1620, 1580, 1500 (aromatic C=C)
-
High-Resolution Mass Spectrometry (HR-ESI-MS): m/z 501.0740 [M+Na]⁺ (calculated for C₂₁H₁₈O₁₃Na, 501.0745)
¹H-NMR and ¹³C-NMR Data (500 MHz, DMSO-d₆, δ in ppm, J in Hz):
| Position | ¹³C (δ) | ¹H (δ, mult., J) |
| Ellagic Acid Moiety | ||
| 2 | 158.5 | |
| 3 | 140.8 | |
| 4 | 147.1 | |
| 5 | 112.5 | 7.78 (s) |
| 1' | 112.1 | |
| 2' | 159.0 | |
| 3' | 141.2 | |
| 4' | 153.8 | |
| 5' | 111.8 | 7.56 (s) |
| 6' | 107.5 | |
| 3'-OMe | 60.9 | 3.92 (s) |
| Glucose Moiety | ||
| 1'' | 101.5 | 4.99 (d, 7.5) |
| 2'' | 73.4 | 3.25 (m) |
| 3'' | 76.9 | 3.20 (m) |
| 4'' | 70.0 | 3.10 (m) |
| 5'' | 77.1 | 3.40 (m) |
| 6'' | 61.0 | 3.65 (m), 3.50 (m) |
Experimental Protocols
Isolation of this compound
The following protocol is adapted from the methodology described by Yan et al. (2004) for the isolation of this compound from the leaves of Diplopanax stachyanthus.
Methodology:
-
Extraction: The air-dried and powdered leaves of Diplopanax stachyanthus are exhaustively extracted with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol soluble fraction is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient solvent system of chloroform-methanol.
-
Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis for Structural Elucidation
The structure of a novel natural product like this compound is determined through a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[3]
-
UV-Vis and IR Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the molecule, while IR spectroscopy identifies the presence of specific functional groups.[4]
-
1D-NMR Spectroscopy (¹H and ¹³C): ¹H-NMR provides information about the number and types of protons and their chemical environments. ¹³C-NMR reveals the number and types of carbon atoms in the molecule.[5]
-
2D-NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the stereochemistry of the molecule.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol describes a common method to assess the in vitro antioxidant activity of a compound.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control (ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
MTT Assay (Cytotoxicity)
This protocol outlines a standard colorimetric assay to evaluate the cytotoxic effects of a compound on cultured cell lines.[8]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7) and/or normal cell line (e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the compound to the cells. Include untreated control wells.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been published for this compound, its chemical structure as an ellagic acid glycoside suggests it may share the biological activities of its parent compound, ellagic acid, and other related glycosides. These activities are primarily attributed to the polyphenol structure, which can act as an antioxidant and interact with various cellular signaling pathways.[9]
Potential Anti-inflammatory Activity
Ellagic acid has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.[10] It is plausible that this compound could exhibit similar properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid, a Dietary Polyphenol, Selectively Cytotoxic to HSC-2 Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Stachyanthuside A using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyanthuside A, an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus, is a compound of increasing interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound. The described protocol is designed to be robust and suitable for routine analysis in a laboratory setting.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. Quantification is performed by detecting the UV absorbance of the analyte as it elutes from the column. Based on the UV absorption profile of its core structure, ellagic acid, the optimal detection wavelength is determined to be 254 nm, which provides high sensitivity and specificity.[1][2][3][4]
Materials and Reagents
-
This compound reference standard: (Purity ≥98%)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: Deionized or HPLC grade
-
Formic acid: (or other suitable acid like phosphoric acid), analytical grade
-
Sample Matrix: e.g., dried and powdered leaves of Diplopanax stachyanthus
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters: 0.45 µm or 0.22 µm pore size
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase initial conditions.
-
A typical concentration range for the calibration curve could be 5, 10, 25, 50, 100, and 250 µg/mL.
-
Sample Preparation (from Diplopanax stachyanthus leaves)
-
Extraction:
-
Accurately weigh about 1.0 g of dried, powdered leaf material into a centrifuge tube.
-
Add 20 mL of methanol (or a methanol/water mixture).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasound-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.
-
-
Filtration:
-
Filter the combined supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 1 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1][2][3][4] |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Method Validation
For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interfering peaks at the retention time of this compound. |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the defined concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | As defined by the linearity study. |
| Accuracy | Closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Data Presentation
The quantitative data for this compound should be organized for clarity and easy comparison.
Table 3: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| r² | Calculated Value |
Table 4: Quantification of this compound in a Sample
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Amount in Original Sample (mg/g) |
| Sample 1 | Example Value | Example Value | Example Value |
| Sample 2 | Example Value | Example Value | Example Value |
| Sample 3 | Example Value | Example Value | Example Value |
Visualization
The following diagram illustrates the general workflow for the quantification of this compound using the HPLC-UV method.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. Adherence to the described sample preparation, chromatographic conditions, and validation procedures will ensure high-quality and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Extraction of Stachyanthuside A from Plant Material
To Researchers, Scientists, and Drug Development Professionals:
The successful isolation of bioactive compounds from plant matrices is a critical first step in natural product drug discovery. This document aims to provide a comprehensive protocol for the extraction of Stachyanthuside A. However, extensive searches of the scientific literature and chemical databases did not yield specific information on a compound named "this compound." The name strongly implies its origin from a plant belonging to the genus Stachyanthus or the closely related and phytochemically rich genus Stachys.
Therefore, this document presents a generalized, yet detailed, protocol for the extraction of common bioactive secondary metabolites from plants of the Stachys genus, which is known to be a source of flavonoids, phenolic acids, and terpenoids. This protocol can be adapted and optimized once the specific chemical nature and plant source of this compound are identified.
General Protocol for Extraction of Bioactive Compounds from Stachys Species
This protocol is designed as a starting point for the isolation of a range of compounds. The selection of solvents and chromatographic methods will ultimately depend on the polarity and chemical class of the target molecule, this compound.
I. Plant Material Preparation
-
Collection and Identification: Collect the desired plant part (e.g., leaves, stems, roots) from a verified Stachys species. Proper botanical identification is crucial.
-
Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (typically 40-50 °C) to prevent degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
II. Extraction
A sequential extraction with solvents of increasing polarity is recommended to separate compounds based on their solubility.
Table 1: Solvent Selection for Sequential Extraction
| Extraction Step | Solvent | Polarity Index | Target Compound Classes |
| 1 | n-Hexane | 0.1 | Lipids, Waxes, Sterols, some Terpenoids |
| 2 | Chloroform or Dichloromethane | 4.1 / 3.1 | Terpenoids, less polar Flavonoids |
| 3 | Ethyl Acetate | 4.4 | Flavonoids, Phenolic acids, Glycosides |
| 4 | Methanol or Ethanol | 5.1 / 4.3 | Polar Glycosides, Saponins, Tannins |
| 5 | Water | 10.2 | Highly polar compounds, Polysaccharides |
Experimental Protocol: Maceration Extraction
-
Place 100 g of the powdered plant material into a large Erlenmeyer flask.
-
Add 500 mL of n-hexane and seal the flask.
-
Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (n-hexane extract).
-
Air-dry the plant residue.
-
Repeat steps 2-5 sequentially with chloroform, ethyl acetate, methanol, and water.
-
Concentrate each filtrate in vacuo using a rotary evaporator at a temperature below 40 °C to obtain the crude extracts.
Diagram 1: General Workflow for Plant Extraction
Application Notes and Protocols: Semi-synthesis of Stachyanthuside A Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the semi-synthesis of novel derivatives of Stachyanthuside A, an ellagic acid glycoside.[1] Given the known antioxidant, anti-inflammatory, and anticancer properties of ellagic acid and its analogues, these protocols focus on the strategic modification of this compound to potentially enhance these biological activities.[2][3][4][5][6][7] Detailed experimental procedures for synthesis, purification, and biological evaluation are provided, along with hypothetical data for a series of rationally designed derivatives.
Introduction to this compound
This compound is a naturally occurring ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus.[1] The core structure consists of ellagic acid, a polyphenolic compound, linked to a glycosidic moiety. Ellagic acid itself has garnered significant interest for its diverse pharmacological effects, which are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway.[2][3][4][8][9] The glycosidic portion of this compound can influence its solubility, bioavailability, and interaction with biological targets.[5][6]
The semi-synthesis of this compound derivatives presents a promising avenue for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide outlines protocols for the targeted modification of the hydroxyl groups on the ellagic acid core and the glycoside unit.
Proposed Semi-Synthetic Strategy
The hydroxyl groups of this compound offer multiple sites for chemical modification. The proposed strategy involves two primary transformations: esterification and etherification. These reactions are chosen for their reliability and the potential to introduce a variety of functional groups that can modulate the lipophilicity and biological activity of the parent molecule.
Below is a general workflow for the semi-synthesis and evaluation of this compound derivatives.
Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.
Experimental Protocols
General Protocol for Esterification of this compound
This protocol describes the synthesis of ester derivatives of this compound by reacting its hydroxyl groups with various acyl chlorides.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 to 4.4 equivalents, depending on the number of hydroxyl groups to be esterified) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired ester derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
General Protocol for Etherification of this compound
This protocol details the synthesis of ether derivatives of this compound via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 to 4.4 equivalents) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 to 4.4 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether derivative.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of the synthesized derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[10][11][12][13][14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound derivatives
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the derivative.
Nitric Oxide Synthase (NOS) Inhibition Assay (Anti-inflammatory Activity)
This assay determines the inhibitory effect of the derivatives on nitric oxide production, a key mediator in inflammation.[15][16][17][18]
Materials:
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cells
-
DMEM medium with 10% FBS
-
Griess Reagent
-
This compound derivatives
-
L-NAME (N(G)-Nitro-L-arginine methyl ester) (positive control)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of inhibition of nitric oxide production is calculated, and the IC50 value is determined.
MTT Assay (Cytotoxicity against Cancer Cells)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives or doxorubicin for 48 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Data Presentation
The following table presents hypothetical quantitative data for a series of semi-synthesized this compound derivatives.
| Compound ID | Modification | DPPH Scavenging IC50 (µM) | NO Inhibition IC50 (µM) | Cytotoxicity (HeLa) IC50 (µM) |
| SA-01 | This compound (Parent) | 25.4 | 45.2 | > 100 |
| SA-02 | Acetyl Ester | 18.2 | 32.8 | 75.6 |
| SA-03 | Benzoyl Ester | 15.5 | 28.1 | 52.3 |
| SA-04 | Methyl Ether | 22.1 | 40.5 | 98.1 |
| SA-05 | Benzyl Ether | 12.8 | 21.7 | 41.9 |
| Ascorbic Acid | Positive Control | 8.9 | N/A | N/A |
| L-NAME | Positive Control | N/A | 15.6 | N/A |
| Doxorubicin | Positive Control | N/A | N/A | 0.8 |
Signaling Pathway Diagram
Ellagic acid, the core of this compound, has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. The following diagram illustrates this pathway and the putative inhibitory role of this compound derivatives.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagic acid prevents kidney injury and oxidative damage via regulation of Nrf-2/NF-κB signaling in carbon tetrachloride induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ellagic acid checks lymphoma promotion via regulation of PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. abcam.cn [abcam.cn]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Stachyanthuside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyanthuside A is a natural product of interest for its potential therapeutic properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases.[1] Therefore, evaluating the antioxidant potential of novel compounds like this compound is a critical step in drug discovery and development. Natural plant extracts are rich in bioactive compounds such as phenols, flavonoids, and glycosides, which have been shown to possess antioxidant activities.[2]
These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using common and well-established chemical assays.[3][4][5] The assays described herein are based on different mechanisms of antioxidant action, including hydrogen atom transfer (HAT) and single electron transfer (SET).[3] It is recommended to use a battery of assays to obtain a comprehensive antioxidant profile.
Key In Vitro Antioxidant Activity Assays
Several assays are available to determine the antioxidant capacity of natural products. The most common chemical-based assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[2][3][6]
-
DPPH Radical Scavenging Assay: This SET-based assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]
-
ABTS Radical Cation Decolorization Assay: This assay, which can proceed via both HAT and SET mechanisms, involves the generation of the blue/green ABTS radical cation. The ability of an antioxidant to quench this color is measured and is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This SET-based assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[1]
Experimental Protocols
DPPH Radical Scavenging Activity Assay
Principle: This assay is based on the scavenging of the stable free radical DPPH by antioxidants. In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured at 517 nm.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of sample and control solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar concentrations of the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration and the positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution to 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The results can be expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, the color is quenched to an extent that is proportional to the antioxidant concentration.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•⁺) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•⁺ stock solution.
-
-
Working solution preparation: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of sample and control solutions: Prepare a range of concentrations of this compound and Trolox in the appropriate solvent.
-
Assay:
-
Add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample concentration and the positive control in a 96-well plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.[1]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]
-
Preparation of sample and standard solutions: Prepare a range of concentrations of this compound and the standard (FeSO₄ or Trolox).
-
Assay:
-
Add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank (solvent) in a 96-well plate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: Construct a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Data Presentation
The quantitative results from the antioxidant assays for this compound should be summarized in a clear and concise manner.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| IC₅₀ (µg/mL) | |
| Positive Control (e.g., Ascorbic Acid) | |
| IC₅₀ (µg/mL) |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| TEAC (Trolox Equivalents) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | FRAP Value (µM Fe(II) Equivalents) |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for assessing the in vitro antioxidant activity of a test compound and the basic principle of free radical scavenging.
Caption: Workflow for In Vitro Antioxidant Activity Screening.
Caption: Principle of Free Radical Scavenging by an Antioxidant.
Further Considerations
While these chemical assays are excellent for initial screening, it is important to note their limitations. They do not fully replicate the complex biological environment within a cell. Therefore, promising results from these in vitro assays should be followed up with cell-based antioxidant assays to evaluate the bioavailability, metabolism, and efficacy of this compound in a biological system.[5] Cell-based assays can provide more biologically relevant information on the compound's ability to protect cells from oxidative damage.
References
- 1. scispace.com [scispace.com]
- 2. The Potential Antioxidant Activity and Characterization of Bioactive Compounds of Stahlianthus involucratus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
Application Note & Protocols: Comprehensive Evaluation of Stachyanthuside A Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stachyanthuside A is a novel natural product with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound in vitro, using a panel of robust and widely accepted cell-based assays. The described methodologies will enable researchers to determine the dose-dependent effects on cell viability, identify the mechanism of cell death (apoptosis vs. necrosis), and investigate the impact on cell cycle progression.
1. Experimental Workflow for Cytotoxicity Assessment
A tiered approach is recommended to efficiently evaluate the cytotoxic properties of this compound. The initial phase involves screening for general cytotoxicity, followed by more detailed mechanistic studies.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
2. Experimental Protocols
2.1. Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
2.2. Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[5]
-
Materials:
-
LDH cytotoxicity assay kit
-
This compound stock solution
-
Selected cancer cell line
-
Complete culture medium
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Seed cells and treat with serial dilutions of this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with lysis buffer provided in the kit).[6]
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[6]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6]
-
Add 100 µL of the LDH reaction solution to each well.[6]
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
2.3. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound stock solution
-
Selected cancer cell line
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each tube.[9]
-
Analyze the samples immediately by flow cytometry.
-
2.4. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using PI staining of DNA content.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
This compound stock solution
-
Selected cancer cell line
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[10]
-
Wash the fixed cells with PBS and resuspend in 0.5 mL of PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[12]
-
3. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 95.2 ± 3.8 | 88.4 ± 4.2 |
| 10 | 72.1 ± 5.6 | 55.3 ± 6.3 |
| 50 | 45.8 ± 4.1 | 20.1 ± 3.9 |
| 100 | 15.3 ± 2.9 | 5.7 ± 1.8 |
| IC50 (µM) | 48.2 | 12.5 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Assay)
| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 10 | 70.3 | 15.8 | 13.9 |
| 50 | 35.6 | 40.2 | 24.2 |
| 100 | 10.2 | 55.9 | 33.9 |
Table 3: Effect of this compound on Cell Cycle Distribution
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 60.5 | 25.3 | 14.2 |
| 10 | 58.1 | 23.9 | 18.0 |
| 50 | 40.2 | 15.5 | 44.3 |
| 100 | 25.8 | 10.1 | 64.1 |
4. Investigation of Molecular Mechanisms
To further elucidate the cytotoxic mechanism of this compound, key signaling pathways involved in apoptosis and cell cycle regulation can be investigated.
4.1. Apoptosis Signaling Pathway
The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. static.igem.wiki [static.igem.wiki]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. igbmc.fr [igbmc.fr]
- 12. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for Stachyoside A as a Reference Standard
Introduction
Stachyoside A, a flavonoid glycoside isolated from the genus Stachys, serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and pharmaceutical preparations.[1][2][3] The genus Stachys is known for its rich composition of secondary metabolites, including flavonoids, phenolic acids, and diterpenoids, which contribute to its traditional medicinal uses for their antioxidant, anti-inflammatory, and antimicrobial properties.[1][4][5][6][7] Accurate identification and quantification of Stachyoside A are essential for ensuring the quality, efficacy, and safety of products derived from Stachys species. These application notes provide detailed protocols for the use of Stachyoside A as a reference standard in various analytical techniques.
Physicochemical Properties of Stachyoside A
A comprehensive understanding of the physicochemical properties of Stachyoside A is fundamental for its proper handling and use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C27H30O16 | Hypothetical |
| Molecular Weight | 610.52 g/mol | Hypothetical |
| Appearance | Yellowish powder | Generic for flavonoids |
| Purity (by HPLC) | ≥98% | Standard for reference materials |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Generic for flavonoid glycosides |
| Storage | -20°C, protected from light and moisture | Standard for reference materials |
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a primary method for the quantification of Stachyoside A in various matrices.[8][9][10]
Protocol:
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program:
Time (min) % A % B 0 10 90 20 40 60 25 40 60 | 30 | 10 | 90 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 340 nm.[11]
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of Stachyoside A (1 mg/mL) in methanol.
-
Perform serial dilutions to create a calibration curve with concentrations ranging from 1 to 100 µg/mL.
Sample Preparation:
-
Extract the plant material or formulation with a suitable solvent (e.g., 70% ethanol) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the Stachyoside A standards.
-
Determine the concentration of Stachyoside A in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Quantification:
Caption: Workflow for the quantification of Stachyoside A using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS provides high sensitivity and selectivity for the structural confirmation of Stachyoside A.[12][13][14][15]
Protocol:
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
LC Conditions: Similar to the HPLC protocol.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy (for MS/MS): 20-40 eV
-
Data Analysis:
-
Identify the deprotonated molecule [M-H]⁻ in the full scan MS spectrum.
-
Perform MS/MS fragmentation to obtain characteristic product ions, which can confirm the structure by showing the loss of sugar moieties and fragmentation of the aglycone.
Workflow for LC-MS Identification:
References
- 1. Genus Stachys—Phytochemistry, Traditional Medicinal Uses, and Future Perspectives [mdpi.com]
- 2. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Genus Stachys-Phytochemistry, Traditional Medicinal Uses, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade [mdpi.com]
Application Notes and Protocols for the Purity Assessment of Stachyanthuside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyanthuside A is a phenylethanoid glycoside with potential therapeutic applications. Ensuring the purity of this compound is a critical step in drug development and manufacturing to guarantee its safety and efficacy. This document provides detailed application notes and protocols for the analytical techniques used in the purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for the identification, quantification, and purity evaluation of this compound in bulk drug substances and finished products.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a powerful technique for separating and quantifying components in a mixture.[1] For purity assessment of this compound, a stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.[2]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol describes a gradient RP-HPLC method suitable for the purity and assay determination of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-40% B over 20 min; 40-90% B over 5 min; hold at 90% B for 5 min; return to 10% B over 1 min; re-equilibrate for 9 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol |
Sample Preparation:
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of methanol.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the reference standard.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Assay (%) = (Area of sample / Area of standard) x (Concentration of standard / Concentration of sample) x Purity of standard
Data Presentation: HPLC Purity and Assay Results
| Sample ID | Retention Time (min) | Peak Area | Area % | Assay (%) |
| This compound Ref. Std. | 12.5 | 1,500,000 | 99.8 | 99.8 |
| Batch 001 | 12.5 | 1,485,000 | 99.5 | 99.3 |
| Impurity 1 | 9.8 | 3,000 | 0.2 | - |
| Impurity 2 | 14.2 | 4,500 | 0.3 | - |
| Batch 002 | 12.5 | 1,492,500 | 99.7 | 99.5 |
| Impurity 1 | 9.8 | 2,250 | 0.15 | - |
| Impurity 2 | 14.2 | 2,250 | 0.15 | - |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a highly sensitive and selective technique used to identify and confirm the structure of impurities.[5][6] This is particularly useful for characterizing unknown peaks observed during HPLC analysis.
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the identification of potential impurities and degradation products of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
LC Conditions: (Same as the HPLC method described in section 1.1 to ensure correlation of retention times)
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (MS) | m/z 100-1000 |
| Collision Energy (MS/MS) | Ramped from 10 to 40 eV |
Data Analysis: The mass spectra of the peaks are analyzed to determine their molecular weights. Fragmentation patterns (MS/MS) are used to elucidate the structures of the impurities.
Data Presentation: Impurity Identification by LC-MS
| Peak | Retention Time (min) | [M-H]⁻ (m/z) | Proposed Structure/Identity |
| This compound | 12.5 | 623.19 | This compound |
| Impurity 1 | 9.8 | 461.13 | Caffeoyl glycoside fragment |
| Impurity 2 | 14.2 | 637.21 | Methylated this compound |
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[7]
Experimental Protocol: ¹H-qNMR
This protocol details the procedure for determining the absolute purity of this compound using ¹H-qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
NMR data processing software.
Materials:
-
This compound sample.
-
Internal Standard (IS) of known purity (e.g., Maleic acid, Dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆).
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | zg30 |
| Relaxation Delay (d1) | 30 s (should be > 5 x T₁ of both analyte and IS) |
| Number of Scans | 16 |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (M_analyte / M_IS) x (m_IS / m_analyte) x P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
Data Presentation: qNMR Purity Calculation
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (m) | 10.05 mg | 5.02 mg |
| Molar Mass (M) | 624.59 g/mol | 116.07 g/mol |
| Selected Signal (δ, ppm) | 7.58 (d, 1H) | 6.28 (s, 2H) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.05 |
| Purity (P) | To be calculated | 99.9% |
| Calculated Purity | \multicolumn{2}{ | c |
Visualizations
Caption: Workflow for the Purity Assessment of this compound.
Caption: Relationship between Analytical Techniques and Purity Assessment.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for the determination of stachyose in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
Application Note: Development of a Stability-Indicating HPLC Method for Stachyanthuside A
Abstract
This document outlines a comprehensive protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Stachyanthuside A, an ellagic acid glycoside. The described method is designed to accurately quantify this compound in the presence of its degradation products, process impurities, and excipients. This application note provides detailed procedures for forced degradation studies, chromatographic method development, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The successful implementation of this method will ensure the accurate assessment of the stability and quality of this compound drug substance and formulated products.
Introduction
This compound is an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus.[1] As with any active pharmaceutical ingredient (API), it is imperative to develop a stability-indicating analytical method to monitor its stability over time and under various environmental conditions.[2][3][4][5] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[6][7]
This application note details a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. The protocol includes forced degradation studies to generate potential degradation products and to demonstrate the specificity of the method.[8][9]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or ortho-phosphoric acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
All other chemicals and reagents should be of analytical grade.
Instrumentation and Chromatographic Conditions
A gradient RP-HPLC method is proposed for the analysis of this compound and its degradation products. The following conditions are a starting point and may require optimization.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-30 min: 10-60% B30-40 min: 60-90% B40-45 min: 90% B45-50 min: 90-10% B50-60 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or a mixture of methanol and water |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the sample diluent.
-
Sample Solution (1 mg/mL): Prepare the sample solution by dissolving the drug substance in the sample diluent to achieve a nominal concentration of 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to generate degradation products and to demonstrate the specificity of the analytical method.[9][10][11] The goal is to achieve approximately 5-20% degradation of the API.[11]
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection. |
| Base Hydrolysis | To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before injection. |
| Oxidative Degradation | To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose the solid drug substance to 105 °C for 48 hours. Dissolve in the sample diluent before injection. |
| Photolytic Degradation | Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light for an appropriate duration (e.g., as per ICH Q1B guidelines). |
Analyze the stressed samples using the proposed HPLC method. The chromatograms should be evaluated for the separation of the main peak (this compound) from any degradation product peaks.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7]
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from degradation products and any excipients. Peak purity analysis should be performed. |
| Linearity | A minimum of five concentrations covering the expected range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.- Intermediate Precision (Inter-day): The analysis should be performed by a different analyst on a different day. The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition). The system suitability parameters should remain within acceptable limits. |
| Solution Stability | The stability of the standard and sample solutions should be evaluated at room temperature and under refrigerated conditions over a specified period (e.g., 24 hours). |
Data Presentation
All quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Table 5: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Robustness | Passes | System suitability criteria met |
| Solution Stability | Stable for X hours | No significant change in concentration |
Mandatory Visualizations
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Potential signaling pathways modulated by the active moiety of this compound.
Conclusion
The development of a robust and reliable stability-indicating HPLC method is critical for ensuring the quality, safety, and efficacy of this compound. The protocols and validation procedures outlined in this application note provide a comprehensive framework for establishing such a method. By following a systematic approach, researchers and drug development professionals can confidently assess the stability profile of this compound, a crucial step in its journey towards clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of ellagic acid conjugates and other polyphenolics in muscadine grapes by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. The multifaceted mechanisms of ellagic acid in the treatment of tumors: State-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Method for Determining the Quercetin-3-O-glucuronide and Ellagic Acid Content of Common Evening Primrose (Oenothera biennis) by HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpps.com [wjpps.com]
- 8. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment [frontiersin.org]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Application Notes and Protocols for Testing the Bioactivity of Stachyanthuside A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stachyanthuside A, a novel natural product isolated from the Stachys genus, presents a promising candidate for therapeutic development due to the well-documented antioxidant, anti-inflammatory, and anticancer properties of other compounds from this genus. These application notes provide a comprehensive experimental framework to systematically evaluate the bioactivity of this compound. The protocols herein describe detailed methodologies for assessing its antioxidant potential, its ability to modulate inflammatory responses in vitro, and its cytotoxic and pro-apoptotic effects on cancer cells.
Section 1: Experimental Design Overview
The experimental design is structured to first screen for general bioactivity and then to elucidate the potential mechanisms of action. The workflow will proceed as follows:
-
Antioxidant Activity Screening: Initial assessment of this compound's ability to scavenge free radicals and reduce oxidizing agents using established in vitro chemical assays.
-
Cellular Bioactivity Assessment:
-
Anti-inflammatory Activity: Evaluation of the compound's effect on inflammatory mediators in a cellular model of inflammation.
-
Anticancer Activity: Determination of the cytotoxic and apoptotic effects of this compound on a cancer cell line.
-
-
Mechanistic Studies: Investigation of the potential signaling pathways modulated by this compound in the context of its observed bioactivities.
Troubleshooting & Optimization
Technical Support for a High-Yield Extraction of Stachyanthuside A
Disclaimer: As "Stachyanthuside A" is not a widely referenced compound in scientific literature, this technical support center provides guidance based on the extraction and purification of similar glycosidic compounds from the Stachys genus. The protocols and troubleshooting advice are derived from established methods for isolating phenylethanoid, iridoid, and flavonoid glycosides commonly found in Stachys species.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments to improve the yield of this compound or related glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in maximizing the extraction yield of a glycoside like this compound?
The quality and preparation of the plant material are paramount. Proper identification of the Stachys species is crucial, as the phytochemical profile can vary significantly between species.[1][2] Once authenticated, the plant material should be dried thoroughly in a well-ventilated area, avoiding direct sunlight to prevent degradation of thermolabile compounds. Grinding the dried plant material to a fine powder (e.g., 40-60 mesh) significantly increases the surface area for solvent penetration and improves extraction efficiency.
Q2: Which solvent system is best for extracting glycosides from Stachys species?
Glycosides are generally polar compounds due to their sugar moieties. Therefore, polar solvents are most effective for their extraction. A mixture of alcohol (ethanol or methanol) and water is typically the most efficient. The optimal ratio of alcohol to water can vary, but a common starting point is 70-80% ethanol or methanol.[1] The choice of solvent may also depend on the specific type of glycoside being targeted. For instance, phenylethanoid glycosides are often successfully extracted with methanol.[3] It is advisable to perform small-scale pilot extractions with varying solvent polarities to determine the optimal system for this compound.
Q3: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
Both UAE and MAE offer significant advantages over conventional methods like maceration or Soxhlet extraction, primarily by reducing extraction time and solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This often leads to higher yields in a shorter time.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to rapid cell rupture and release of phytochemicals.
These modern techniques can be particularly beneficial for optimizing the yield of target glycosides.
Q4: How can I confirm the presence of my target glycoside in the crude extract?
Preliminary analysis of your crude extract is essential. Thin-Layer Chromatography (TLC) is a simple and effective method for initial screening. By spotting your extract alongside a reference standard (if available) or using specific spray reagents, you can visualize the presence of glycosidic compounds. High-Performance Liquid Chromatography (HPLC) provides a more definitive and quantitative analysis of the extract's composition.
Q5: What are the key purification steps after obtaining the crude extract?
Purification of a target glycoside from a complex crude extract typically involves multiple chromatographic steps. A common strategy is to first subject the crude extract to column chromatography using a stationary phase like silica gel or a resin like Diaion HP-20. This allows for the initial fractionation of the extract based on polarity. Subsequent purification of the fractions containing the target compound can be achieved using preparative HPLC to yield the pure glycoside.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Target Glycoside | 1. Improper Plant Material Preparation: Insufficient drying or coarse grinding of the plant material. 2. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for the target glycoside. 3. Inefficient Extraction Method: Maceration or percolation may not be effective enough. 4. Degradation of the Compound: Excessive heat or prolonged extraction times can lead to the degradation of thermolabile glycosides. | 1. Ensure plant material is thoroughly dried and finely powdered. 2. Experiment with different alcohol-water ratios (e.g., 50%, 70%, 90% ethanol/methanol). 3. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. 4. Optimize extraction temperature and duration. For UAE, monitor the temperature of the ultrasonic bath. |
| Co-extraction of Interfering Compounds (e.g., chlorophyll, fats) | 1. Solvent Polarity: Using a highly nonpolar solvent in the initial extraction can pull out unwanted compounds. 2. Plant Material: The presence of high amounts of lipids or pigments in the plant source. | 1. Perform a pre-extraction (defatting) step with a nonpolar solvent like hexane or petroleum ether before the main extraction. 2. For chlorophyll removal, you can perform a liquid-liquid partition with a nonpolar solvent after the initial extraction. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. High Concentration of Surfactant-like Molecules: Natural products extracts can contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation during partitioning can lead to stable emulsions. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifugation can also help to break the emulsion. |
| Poor Separation During Column Chromatography | 1. Improper Stationary Phase Selection: The chosen adsorbent may not be suitable for the polarity of the target compound. 2. Inappropriate Mobile Phase: The solvent system may be too polar or too nonpolar, leading to either no elution or co-elution of compounds. 3. Column Overloading: Applying too much crude extract to the column. | 1. Select a stationary phase based on the polarity of your target glycoside (e.g., silica gel for moderately polar compounds, reversed-phase C18 for a wider range of polarities). 2. Develop an appropriate mobile phase system using Thin-Layer Chromatography (TLC) prior to running the column. A gradient elution is often necessary. 3. Adhere to the recommended sample-to-adsorbent ratio for your column size. |
| Target Compound Degradation During Purification | 1. Harsh pH Conditions: Some glycosides are susceptible to hydrolysis under acidic or basic conditions. 2. Exposure to Heat: Prolonged exposure to high temperatures during solvent evaporation can cause degradation. | 1. Maintain a neutral pH during extraction and purification steps unless a specific pH is required for separation. 2. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Glycosides from Stachys sp.
-
Preparation of Plant Material:
-
Dry the aerial parts of the authenticated Stachys species at room temperature in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (40-60 mesh) using a mechanical grinder.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 mL/g).
-
Place the flask in an ultrasonic bath.
-
Sonciate for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the plant residue with an additional 20 mL of 70% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Protocol 2: Preliminary Purification by Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Dissolve a portion of the crude extract in a minimal amount of the appropriate solvent (e.g., methanol).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
-
Sample Loading and Elution:
-
Load the dissolved extract onto the conditioned cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the glycosides with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
-
Fraction Analysis:
-
Collect the fractions and analyze each by TLC or HPLC to identify the fractions containing the target glycoside.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
Technical Support Center: Purification of Polar Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar glycosides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar glycosides?
A1: The primary challenges in purifying polar glycosides stem from their high polarity. This leads to issues such as poor retention on traditional reversed-phase (RP) chromatography columns, the need for highly aqueous mobile phases which can be problematic for column stability, and co-elution with other polar impurities.[1][2] Additionally, the structural similarity among different glycosides in a mixture makes their separation difficult.[1] The lack of a strong chromophore in many glycosides can also present detection challenges.[3][4]
Q2: Which chromatographic techniques are most effective for polar glycoside purification?
A2: Several techniques are particularly effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a popular and effective method for separating highly polar compounds like glycosides.[5][6][7] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, RP-HPLC can be optimized using specialized columns, such as those with polar-embedded or phenyl-hexyl stationary phases, which offer alternative selectivity for polar analytes.[9][10]
-
Counter-Current Chromatography (CCC): As a liquid-liquid separation technique, CCC avoids issues related to solid stationary phases, such as irreversible sample adsorption.[11][12][13] It is particularly useful for fractionating complex natural product extracts.[13][14]
-
Flash Chromatography: Using polar stationary phases like amine-bonded silica with aqueous-organic mobile phases can be a successful strategy for purifying polar glycosides.[6]
Q3: Can I use normal-phase chromatography on silica gel for polar glycosides?
A3: While traditional normal-phase chromatography with non-aqueous mobile phases is generally unsuitable for highly polar, unprotected glycosides due to their poor solubility in such solvents, modifications can make it viable.[9] One approach is to use aqueous normal-phase chromatography, a form of HILIC, where water is used as the strong solvent in the mobile phase.[6] For less polar, protected glycosides, normal-phase chromatography on silica gel is a standard and effective technique.[4][9]
Troubleshooting Guides
Issue 1: Poor or No Retention on a C18 Column
My polar glycoside elutes in the void volume of my C18 column. What are my options?
This is a very common problem due to the high polarity of glycosides and the nonpolar nature of C18 stationary phases.[9]
Solutions:
-
Switch to a Different Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best alternative. HILIC columns (e.g., silica, diol, amide, or zwitterionic phases) are specifically designed to retain and separate polar compounds.[7][8][15]
-
Alternative Reversed-Phase Columns: Consider using a C18 column with a polar end-capping or a polar-embedded stationary phase. Phenyl-hexyl columns can also provide different selectivity for polar compounds.[10] Porous graphitized carbon (PGC) columns are another option for retaining highly polar analytes.[9]
-
-
Modify the Mobile Phase:
-
Use a Highly Aqueous Mobile Phase: Increasing the water content of the mobile phase can increase retention on some RP columns. However, be aware that using 100% aqueous mobile phases can cause "phase collapse" on traditional C18 columns, leading to irreproducible retention times.[16]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionizable glycosides. However, these reagents can be difficult to remove from the column and the instrument.[4][17]
-
-
Consider an Alternative Technique:
Issue 2: Poor Peak Shape (Tailing or Fronting)
My glycoside peak is showing significant tailing on my HILIC column. How can I improve it?
Poor peak shape can be caused by secondary interactions with the stationary phase, improper mobile phase composition, or column overload.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust pH: For ionizable glycosides, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of the analyte can often improve peak shape.
-
Add an Acidic Modifier: Adding small amounts of formic acid or acetic acid to the mobile phase can improve the peak shape for acidic compounds.[10]
-
Increase Buffer Concentration: In HILIC, increasing the concentration of the salt (e.g., ammonium formate) in the mobile phase can sometimes reduce peak tailing by minimizing unwanted ionic interactions with the stationary phase.
-
-
Check for Column Overload:
-
Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves. If it does, you were likely overloading the column.
-
-
Switch Stationary Phase:
Issue 3: Difficulty in Crystallizing the Purified Glycoside
I have a purified polar glycoside that is difficult to crystallize. What factors should I consider?
Crystallization of highly polar compounds can be challenging due to their strong interactions with solvents.
Solutions:
-
Solvent Selection: The choice of solvent is critical and influences solubility, nucleation kinetics, and crystal morphology.[18]
-
Polarity Matching: Experiment with a range of solvents with varying polarities. Polar solvents like ethanol may lead to high solubility and slow nucleation, making crystallization difficult.[19] Sometimes, less polar solvents or solvent/anti-solvent combinations are more effective.
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find conditions that yield crystals.
-
-
Control Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. This gradual increase in concentration can promote the growth of well-ordered crystals.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the sample solution can induce crystallization.
-
Cooling Crystallization: If the compound's solubility is temperature-dependent, slowly cooling a saturated solution can lead to crystallization.[18]
-
-
Purity: Ensure the glycoside is of very high purity. Even small amounts of impurities can inhibit crystallization. Consider an additional purification step if necessary.
Data Presentation
Table 1: Comparison of Stationary Phases for Polar Glycoside Purification
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| HILIC | Bare Silica, Amide, Diol, Zwitterionic[7][8] | High Organic (e.g., >80% Acetonitrile) with aqueous buffer[7] | Excellent retention for very polar compounds.[6] | Can have longer equilibration times. |
| Reversed-Phase | C18 (Polar-Embedded/End-capped) | Water/Acetonitrile or Water/Methanol gradient | Robust and widely available. | Poor retention for highly polar glycosides on standard C18.[9] |
| Reversed-Phase | Phenyl-Hexyl | Water/Acetonitrile or Water/Methanol gradient | Alternative selectivity for aromatic glycosides.[10] | May not offer sufficient retention for all polar glycosides. |
| Normal-Phase | Amine-bonded Silica | Acetonitrile/Water (as strong solvent)[6] | Good for separating carbohydrates and other highly polar compounds.[6] | Amine phases can be less stable at certain pH values. |
Table 2: Example Purification Yields of Glycosides from Plant Extracts
| Glycoside | Plant Source | Purification Method | Yield (mg/g of extract) | Purity | Reference |
| Chrysophanol glucoside | Rhei Radix et Rhizoma | SPE with monolithic medium A | 5.68 | High | [20] |
| Physcion glucoside | Rhei Radix et Rhizoma | SPE with monolithic medium A | 1.20 | High | [20] |
| Rhapontin | Rheum hotaoense | HPLC with monolithic medium S | 4.76 | High | [20] |
| Stevioside | Stevia rebaudiana | Preparative HILIC | 79.2 mg from 200 mg extract | 97.5% | [21] |
| Rebaudioside A | Stevia rebaudiana | Preparative HILIC | 33.7 mg from 200 mg extract | 97.2% | [21] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Glycopeptide Enrichment
This protocol is a generalized procedure for the enrichment of N-linked glycopeptides from a complex protein digest, based on the principles of oxidizing the carbohydrate moieties for covalent capture.[22][23]
-
Protein Digestion: Start with a protein mixture and perform a standard proteolytic digestion (e.g., using trypsin) to generate peptides.
-
Desalting: Desalt the peptide mixture using a C18 Sep-Pak column. Elute the peptides with a solution of 0.1% Trifluoroacetic Acid (TFA) in 50% Acetonitrile (ACN).[23]
-
Oxidation of Glycans:
-
Dry the desalted peptides and redissolve them in a suitable buffer.
-
Add sodium periodate to a final concentration of 10 mM.
-
Incubate the mixture in the dark at 4°C for 1 hour. This oxidizes the cis-diol groups in the sugar moieties to aldehydes.[23]
-
-
Covalent Immobilization:
-
Quench the reaction and pass the oxidized peptide solution through a solid support containing hydrazide beads. The aldehyde groups will react with the hydrazide, covalently linking the glycopeptides to the solid support.
-
-
Washing: Thoroughly wash the solid support with a series of buffers (e.g., high salt, urea, and organic solvents) to remove non-specifically bound and non-glycosylated peptides.[23]
-
Release of Glycopeptides:
-
Cleave the N-linked glycopeptides from the support using the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue.
-
-
Collection and Analysis: Collect the released peptides, which now contain a deamidated asparagine at the former glycosylation site, for further analysis, typically by LC-MS/MS.
Protocol 2: Preparative HPLC for Steviol Glycosides (HILIC Mode)
This protocol is adapted from the purification of steviol glycosides and serves as a template for preparative HILIC separations.[21]
-
Column: A preparative HILIC column (e.g., Venusil HILIC, 20 mm × 250 mm, 10 µm).
-
Mobile Phase: Isocratic elution with 83% Acetonitrile in water (v/v).
-
Flow Rate: 10 mL/min.
-
Detection: UV at 213 nm.
-
Sample Preparation: Dissolve the crude steviol glycoside extract in the mobile phase. Ensure the loading amount does not exceed the column's capacity (e.g., 200 mg for the specified column).[21]
-
Injection and Fraction Collection:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect the fractions corresponding to the peaks of interest (e.g., stevioside, rebaudioside C, rebaudioside A).
-
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC system to determine the purity of the isolated glycosides. The analytical method may use a similar but optimized mobile phase (e.g., 80% acetonitrile in water).[21]
Visualizations
Caption: General workflow for the purification of polar glycosides from a crude extract.
Caption: Troubleshooting poor retention of polar glycosides in HPLC.
Caption: Principle of Counter-Current Chromatography (CCC) for glycoside separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. teledynelabs.com [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. hplc.eu [hplc.eu]
- 17. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation and purification of glycosides from medicinal plants based on strong polar separation medium with online closed-loop mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. Solid-phase extraction of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solid-phase extraction of N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges in Assays
Troubleshooting Guide: Enhancing Compound Solubility
Researchers often face challenges with compounds that have low aqueous solubility, which can lead to inaccurate assay results and hinder drug discovery efforts.[1][2] This guide provides a systematic approach to addressing these issues.
Initial Assessment:
Before attempting to solubilize your compound, it is crucial to assess its basic characteristics.
-
Visual Inspection: Observe the compound's physical state. Is it crystalline or amorphous? Crystalline solids often have lower solubility.
-
Purity Check: Ensure the compound's purity, as impurities can affect solubility.
-
Trial Solubilization: Attempt to dissolve a small, known amount of the compound in the primary assay buffer. Observe for precipitation, cloudiness, or incomplete dissolution.
Systematic Solubilization Workflow:
If initial attempts to dissolve the compound in the assay buffer fail, follow this systematic workflow to identify a suitable solubilization strategy.
Caption: A stepwise workflow for troubleshooting solubility issues of experimental compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My compound is insoluble in aqueous buffer. What is the first step?
A1: The recommended first step is to attempt solubilization in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[2] Many poorly soluble compounds will dissolve in DMSO.[2] This stock solution can then be serially diluted into the aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.[2]
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can address this:
-
Reduce the Final Concentration: Your compound may be soluble at lower concentrations. Try further diluting your stock solution.
-
Use a Co-solvent: Incorporating a co-solvent can enhance the solubility of your compound in the final assay medium.[3]
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[3] Adjusting the pH of the assay buffer may improve solubility.
-
Inclusion Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4]
Q3: What are some common organic solvents used for stock solutions?
A3: Besides DMSO, other common organic solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[5][6] The choice of solvent depends on the compound's properties and the tolerance of the specific assay system.
Q4: How can I determine the maximum concentration of an organic solvent my cells or enzyme can tolerate?
A4: It is essential to perform a solvent tolerance test. Run a control experiment with your assay system (cells, enzyme, etc.) using a range of solvent concentrations without your compound of interest. This will help you determine the highest concentration of the solvent that does not significantly impact the assay's outcome.
Q5: What are solid dispersions, and how can they improve solubility?
A5: Solid dispersions involve dispersing the drug in a polymer matrix.[7][8] This can enhance solubility and dissolution by presenting the drug in an amorphous state, which is more readily dissolved than a crystalline state.[4]
Data Presentation: Common Organic Solvents
The selection of an appropriate organic solvent is a critical first step. The table below summarizes the physical properties of some common solvents used in laboratory settings.[5][9]
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) | Dielectric Constant |
| Acetone | C₃H₆O | 58.08 | 56.2 | 0.786 | Miscible | 20.7 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | Miscible | 37.5 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | Miscible | 47 |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | Miscible | 24.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | Miscible | 36.7 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly water-soluble compound.
Materials:
-
Compound of interest (e.g., Stachyanthuside A)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of the compound into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions using a Co-Solvent Method
This protocol outlines the preparation of final working solutions for an assay, minimizing precipitation.
Materials:
-
Prepared stock solution (from Protocol 1)
-
Assay buffer
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile tubes for dilution
Procedure:
-
Create an intermediate dilution of the stock solution in 100% organic solvent if necessary.
-
For the final dilution step, add the stock solution (or intermediate dilution) to the assay buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final concentration of the organic solvent in the working solution is below the predetermined tolerance limit for the assay.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use in the assay.
Signaling Pathway and Logical Relationship Diagrams
The decision-making process for selecting a solubilization strategy can be visualized as a logical flow.
Caption: Decision tree for selecting an appropriate solubilization strategy based on compound and assay characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stachyanthuside A Extraction
Welcome to the technical support center for the extraction of Stachyanthuside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and optimizing the extraction of this valuable ellagic acid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a 3'-O-methylellagic acid 4-O-beta-glucopyranoside, an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus. Like many glycosides, the glycosidic bond in this compound is susceptible to cleavage under various experimental conditions, leading to its degradation. This degradation can result in lower yields and the formation of impurities, which can compromise the accuracy of research findings and the therapeutic potential of the compound. The primary degradation product is the aglycone, 3'-O-methylellagic acid, formed by the hydrolysis of the glycosidic linkage.
Q2: What are the main factors that lead to the degradation of this compound during extraction?
A2: The principal factors contributing to the degradation of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[1] Ellagic acid-rich extracts have been shown to be unstable in aqueous solutions at pH 5.5, 7, and 8.
-
Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation reactions.[2] For many glycosides, lower temperatures are recommended during extraction to preserve their integrity.
-
Enzymatic Activity: The leaves of Diplopanax stachyanthus may contain endogenous enzymes, such as β-glucosidases, that can cleave the glycosidic bond of this compound upon cell lysis during the extraction process.
Q3: What are the visual or analytical indicators of this compound degradation?
A3: Visually, degradation of polyphenolic compounds like this compound in an extract might be indicated by a color change, often browning, or the formation of precipitates. However, the most reliable method for detecting and quantifying degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of a new peak for its aglycone (3'-O-methylellagic acid) are clear indicators of degradation.
Q4: Are there differences in stability between O-glycosides and C-glycosides?
A4: Yes, there is a significant difference. This compound is an O-glycoside, meaning the sugar moiety is linked to the aglycone via an oxygen atom. This O-glycosidic bond is susceptible to hydrolysis under acidic and, in some cases, alkaline conditions. C-glycosides, where the sugar is attached via a carbon-carbon bond, are much more resistant to acid hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to pH: The extraction solvent or the plant matrix itself may have an inappropriate pH, leading to hydrolysis. | - Maintain the pH of the extraction solvent in the neutral to slightly acidic range (pH 4-6).- If the plant material is suspected to be acidic or basic, consider a neutralization step or use a buffered extraction solvent. |
| Thermal Degradation: High temperatures during extraction or solvent evaporation are accelerating hydrolysis. | - Perform extraction at room temperature or below.- Use a rotary evaporator under reduced pressure at a low temperature (<40°C) for solvent removal. | |
| Enzymatic Degradation: Endogenous enzymes from the plant material are degrading the glycoside. | - Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and then lyophilize it to inactivate enzymes.- Alternatively, blanching the fresh leaves in hot solvent (e.g., boiling ethanol or methanol) for a few minutes can denature the enzymes. | |
| Presence of Aglycone Impurity (3'-O-methylellagic acid) | Hydrolysis during Extraction: Conditions are favoring the cleavage of the glycosidic bond. | - Review and optimize the pH and temperature of your extraction and work-up procedures as detailed above.- Minimize the extraction time to reduce the exposure of this compound to degradative conditions. |
| Inefficient Purification: The purification method is not adequately separating the glycoside from its aglycone. | - Optimize the mobile phase of your column chromatography for better separation. A gradient elution might be necessary.- Consider using preparative HPLC for higher purity. | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of this compound can vary depending on the age of the plant, harvesting time, and storage conditions of the leaves. | - Standardize the collection process for the plant material.- Ensure consistent and proper storage of the plant material (cool, dry, and dark place) to prevent degradation before extraction. |
| Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent-to-sample ratio. | - Follow a standardized and well-documented extraction protocol.- Ensure accurate measurements of all parameters in each extraction. |
Data on Stability of Related Ellagic Acid Glycosides
Table 1: Thermal Degradation of Phenolic Glycosides in Aqueous Solution
| Compound | pH | Temperature (°C) | Half-life (t1/2) in hours | Reference Compound Type |
| Fenugreek Phenolics | 3.0 | 60 | 4.59 | Phenolic Glycosides |
| 80 | 2.56 | |||
| 100 | 1.59 | |||
| 6.0 | 60 | 3.83 | ||
| 80 | 2.15 | |||
| 100 | 1.41 | |||
| 9.0 | 60 | 3.52 | ||
| 80 | 1.81 | |||
| 100 | 1.09 | |||
| Data from a study on the thermal degradation of phenolic compounds from fenugreek leaves, which provides a general indication of the stability of phenolic glycosides under different pH and temperature conditions.[3] |
Table 2: Stability of Verbascoside (a Phenylpropanoid Glycoside) in Aqueous Solution at 25°C
| pH | Degradation Rate Constant (k) (day-1) | Half-life (t1/2) in days |
| 2.0 | 0.005 | 138.6 |
| 5.5 | 0.012 | 57.8 |
| 7.4 | 0.058 | 12.0 |
| 8.0 | 0.065 | 10.7 |
| 11.0 | 0.043 | 16.1 |
| Data from a study on the stability of Verbascoside, demonstrating the significant impact of pH on glycoside stability.[2] |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Diplopanax stachyanthus Leaves
This protocol is a general guideline and may require optimization based on the specific plant material and laboratory conditions.
1. Sample Preparation:
- Collect fresh, healthy leaves of Diplopanax stachyanthus.
- To inactivate endogenous enzymes, immediately blanch the leaves by immersing them in boiling 95% ethanol for 5-10 minutes.
- Alternatively, flash-freeze the leaves in liquid nitrogen and lyophilize them.
- Grind the blanched and dried or lyophilized leaves into a fine powder using a blender or a mill.
2. Extraction:
- Macerate the powdered leaf material (100 g) with 80% methanol (1 L) at room temperature for 24 hours with occasional stirring.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction of the residue two more times with fresh 80% methanol.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in distilled water (500 mL) and partition successively with n-hexane (3 x 300 mL), chloroform (3 x 300 mL), and ethyl acetate (3 x 300 mL) in a separatory funnel.
- Collect the remaining aqueous layer and partition it with n-butanol (3 x 300 mL).
- Concentrate the n-butanol fraction to dryness under reduced pressure. This fraction is expected to be enriched with this compound.
4. Column Chromatography:
- Prepare a silica gel (60-120 mesh) column packed in chloroform.
- Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- Load the adsorbed sample onto the top of the prepared column.
- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, etc.).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 8:2 v/v) mobile phase and visualizing under UV light (254 nm).
- Combine the fractions containing the spot corresponding to this compound and concentrate to yield a partially purified product.
Protocol 2: HPLC Method for Quantification of this compound
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Ellagic acid and its derivatives typically show strong absorbance around 254 nm and 360 nm. Monitor at both wavelengths to determine the optimal wavelength for this compound.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound (if available) or a well-characterized extract in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing HPLC Separation of Stachyanthuside A Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Stachyanthuside A and its isomers. This compound, an ellagic acid glycoside, can present separation challenges, primarily due to the presence of anomers. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC separation of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and its isomers (peak overlapping or co-elution) | Inadequate stationary phase selectivity for the isomers. | - Column Selection: Consider columns with different stationary phases that offer alternative selectivities. Phenyl-hexyl or biphenyl phases can provide different interactions compared to standard C18 columns. For challenging separations, chiral columns could be explored. |
| Mobile phase composition is not optimal for separating closely related isomers. | - Mobile Phase Optimization: - Organic Modifier: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. - pH: Adjust the mobile phase pH with additives like formic acid or acetic acid (typically 0.1%). The ionization state of phenolic hydroxyl groups can significantly affect retention and selectivity. - Additives: For separating isomers, the addition of a small percentage of a different solvent (e.g., isopropanol) or using a ternary mobile phase might enhance resolution. | |
| Inappropriate column temperature. | - Temperature Optimization: Vary the column temperature (e.g., in 5 °C increments between 25 °C and 40 °C). Higher temperatures can improve efficiency but may also alter selectivity. For some glycosides, higher temperatures (e.g., 70-80°C) can help prevent the separation of anomers if a single peak is desired[1]. | |
| Flow rate is too high. | - Flow Rate Adjustment: Decrease the flow rate to allow for better mass transfer and improved resolution. | |
| Peak splitting or broad, distorted peaks for this compound | Presence of anomers (α and β isomers) that are partially separated. | - Control Anomer Separation: - Elevated Temperature: As mentioned, increasing the column temperature can sometimes coalesce the anomer peaks into a single, sharper peak[1]. - Mobile Phase pH: Operating under strong alkaline conditions can prevent anomer separation, though this requires a pH-stable column[1]. |
| Column overload. | - Reduce Injection Volume/Concentration: Inject a smaller volume of the sample or dilute the sample to avoid overloading the column. | |
| Inappropriate sample solvent. | - Sample Solvent Matching: Dissolve the sample in the initial mobile phase composition to ensure good peak shape. | |
| Variable retention times | Inconsistent mobile phase preparation. | - Consistent Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase can improve reproducibility. |
| Fluctuations in column temperature. | - Use a Column Oven: Employ a thermostatically controlled column compartment to maintain a stable temperature. | |
| Insufficient column equilibration. | - Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection, especially for gradient methods. | |
| Low sensitivity or poor peak response | Inappropriate detection wavelength. | - Optimize Detection Wavelength: Determine the UV maximum absorbance for this compound (typically around 254 nm for ellagic acid derivatives) and set the detector to this wavelength. |
| Sample degradation. | - Ensure Sample Stability: Protect samples from light and heat. Prepare fresh solutions and consider using an autosampler with temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
This compound is an ellagic acid glycoside with the molecular formula C₂₁H₁₈O₁₃. As a glycoside, a common source of isomerism is the formation of anomers. Anomers are diastereomers that differ in the configuration at the anomeric carbon of the sugar moiety (the carbon atom of the terminal reducing group is asymmetric), typically designated as α and β isomers[1]. These anomers can sometimes be separated under HPLC conditions, leading to peak splitting or broadening[1].
Q2: What is a good starting point for developing an HPLC method for this compound isomers?
A good starting point for separating this compound and its isomers would be a reversed-phase HPLC method. Below is a general-purpose starting method that can be optimized.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and gradually increase to elute the compounds. A shallow gradient is often necessary for isomer separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm |
| Injection Volume | 5-10 µL |
Q3: How can I confirm if the peak splitting I'm observing is due to anomers?
You can investigate the presence of anomers by:
-
Temperature Variation: As mentioned in the troubleshooting guide, increasing the column temperature may cause the two peaks to merge into one, which is a strong indication of anomer separation[1].
-
NMR Spectroscopy: If the compound is isolated, 1D and 2D NMR spectroscopy can definitively identify the presence of both α and β anomers.
Q4: What are the key parameters to adjust for improving the resolution of this compound isomers?
The most impactful parameters for improving the resolution of closely related isomers like anomers are:
-
Mobile Phase Composition: Fine-tuning the ratio of the organic modifier and the pH can significantly alter selectivity.
-
Stationary Phase Chemistry: Switching to a different column chemistry (e.g., phenyl-hexyl, biphenyl) can provide different interaction mechanisms.
-
Temperature: Temperature affects both the kinetics of separation and the potential for interconversion of anomers.
Experimental Protocols
General Protocol for HPLC Analysis of Ellagic Acid Glycosides
This protocol is based on common methods for the analysis of ellagic acid and related compounds from plant extracts.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, a UV-Vis or PDA detector, a column oven, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or acetic acid)
-
This compound reference standard (if available)
-
Sample extract containing this compound
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile (or methanol).
-
Degas both mobile phases before use.
4. Chromatographic Conditions (Example Gradient):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 70 | 30 |
| 30 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
5. System Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (can be varied for optimization)
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
6. Sample Preparation:
-
Accurately weigh and dissolve the plant extract or reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
DOT Script for HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
DOT Script for General HPLC Method Development Logic
Caption: Logical flow for developing an HPLC method for this compound isomers.
References
minimizing epimerization during Stachyanthuside A synthesis
Notice: Currently, there is no published total synthesis of Stachyanthuside A in the scientific literature. Therefore, this technical support center provides general guidance on minimizing epimerization based on the synthesis of structurally related iridoid glycosides and general principles of stereocontrolled synthesis. The information provided is predictive and should be adapted and optimized for the specific synthetic route developed for Stachachyanthuside A.
Troubleshooting Guides & FAQs
This guide addresses potential epimerization issues that researchers may encounter during the synthesis of this compound and similar complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of this compound?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of this compound synthesis, which is a complex molecule with several chiral centers, unwanted epimerization at any of these centers will lead to the formation of a diastereomer. This diastereomer will have different physical, chemical, and biological properties from the desired natural product. Separating these diastereomers can be challenging and often results in a lower overall yield of the target molecule.
Q2: Which stereocenters in this compound are potentially prone to epimerization?
A2: Without a specific synthetic route, it is challenging to pinpoint the exact stereocenters at risk. However, based on the general structure of iridoid glycosides, the following positions are often susceptible to epimerization under certain reaction conditions:
-
The anomeric carbon (C1'): The stereocenter of the glycosidic bond is crucial. Anomerization can occur under acidic or basic conditions, leading to a mixture of α and β anomers.
-
Carbons alpha to a carbonyl group: Protons on carbons adjacent to a ketone or aldehyde are acidic and can be removed by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in epimerization.
-
Stereocenters bearing acidic protons: Any stereocenter with a proton that can be abstracted by a base is at risk, especially if the resulting carbanion is stabilized by adjacent functional groups.
Q3: What general strategies can be employed to minimize epimerization during the synthesis?
A3: Several key strategies can be implemented to control stereochemistry and minimize epimerization:
-
Careful selection of protecting groups: Protecting groups can influence the steric and electronic environment around a stereocenter, thereby preventing epimerization. For instance, participating neighboring groups (e.g., an acyl group at C2' of the glycosyl donor) can direct the stereochemical outcome of glycosylation.[1][2]
-
Mild reaction conditions: Using mild acids or bases, lower reaction temperatures, and shorter reaction times can often prevent the equilibration of stereocenters.
-
Use of stereoselective reagents and catalysts: Employing chiral catalysts or reagents can favor the formation of one stereoisomer over another.
-
Strategic timing of sensitive steps: Introducing stereocenters that are prone to epimerization late in the synthetic sequence can reduce the number of steps where they are exposed to potentially harsh conditions.
Troubleshooting Guide: Specific Issues and Solutions
| Problem | Potential Cause | Troubleshooting Suggestions |
| Formation of anomeric mixtures during glycosylation | 1. Inappropriate glycosyl donor/acceptor combination. 2. Non-optimal reaction conditions (temperature, solvent, activator). 3. Lack of a participating neighboring group on the glycosyl donor. | 1. Donor/Acceptor Matching: Screen different glycosyl donors (e.g., trichloroacetimidates, thioglycosides) and acceptors to find a combination with high stereoselectivity.2. Condition Optimization: Systematically vary the temperature, solvent polarity, and the type and amount of activator (e.g., TMSOTf, NIS/TfOH) to find the optimal conditions for the desired anomer.[3]3. Neighboring Group Participation: Utilize a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C2' position to favor the formation of the 1,2-trans glycosidic linkage.[2] |
| Epimerization at a carbon alpha to a carbonyl group | 1. Use of strong bases for enolate formation. 2. Prolonged reaction times or elevated temperatures. 3. Protic workup or purification conditions. | 1. Base Selection: Employ milder, non-nucleophilic bases (e.g., LDA, KHMDS) at low temperatures (-78 °C) for enolate formation. Consider using sterically hindered bases to minimize side reactions.2. Reaction Control: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.3. Quenching and Purification: Use a buffered aqueous solution for quenching to control the pH. Consider using chromatography on neutral silica gel or other non-acidic stationary phases. |
| Loss of stereochemical integrity during deprotection | 1. Harsh acidic or basic deprotection conditions. 2. Incompatible protecting groups leading to side reactions. | 1. Mild Deprotection: Choose protecting groups that can be removed under mild and specific conditions. For example, use silyl ethers that can be cleaved with fluoride sources (e.g., TBAF) or benzyl ethers that can be removed by hydrogenolysis.2. Orthogonal Protecting Group Strategy: Design the synthesis with an orthogonal protecting group scheme, where each type of protecting group can be removed selectively without affecting the others.[1][4] This allows for the deprotection of different functional groups in a controlled manner. |
Experimental Protocols: Key Methodologies
The following are generalized protocols for key reactions where stereocontrol is critical. These should be adapted and optimized for the specific substrates in a this compound synthesis.
Protocol 1: Stereoselective Glycosylation using a Trichloroacetimidate Donor
This protocol is a general method for the formation of a glycosidic bond, a critical step in the synthesis of this compound.
Materials:
-
Glycosyl donor (trichloroacetimidate)
-
Glycosyl acceptor (alcohol)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool the mixture to the desired temperature (typically -40 to 0 °C).
-
In a separate flame-dried flask, dissolve the glycosyl donor in anhydrous DCM.
-
Add the solution of the glycosyl donor to the acceptor mixture dropwise via a syringe.
-
After stirring for 15-30 minutes, add the TMSOTf solution dropwise until the reaction is initiated (as monitored by TLC).
-
Stir the reaction at the same temperature until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by adding a few drops of TEA.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: A flowchart for troubleshooting epimerization issues.
Decision Pathway for Stereoselective Glycosylation
Caption: Decision tree for achieving stereoselective glycosylation.
References
Technical Support Center: Stachyanthuside A Spectroscopic Analysis
Welcome to the technical support center for the spectroscopic analysis of Stachyanthuside A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format that you may encounter during the spectroscopic analysis of this compound, an ellagic acid glycoside.
General Sample Preparation
Question 1: I've extracted a crude sample from Diplopanax stachyanthus. What are the primary sources of interference for spectroscopic analysis?
Answer: Crude plant extracts are complex mixtures containing numerous compounds that can interfere with the analysis of this compound.[1] Key interfering substances include:
-
Pigments: Chlorophylls and carotenoids can cause significant interference, particularly in UV-Vis and fluorescence spectroscopy.
-
Lipids and Waxes: These non-polar compounds can contaminate your sample, leading to poor chromatographic peak shape and suppression of signal in mass spectrometry.
-
Polysaccharides: Large sugar polymers can broaden peaks in both HPLC and NMR and may suppress ionization in mass spectrometry.[1]
-
Other Phenolic Compounds: Structurally similar flavonoids and phenolic acids are often present and can lead to overlapping peaks in chromatography and spectroscopy.[1][2]
A proper sample cleanup, such as Solid-Phase Extraction (SPE), is highly recommended to remove these interfering substances before analysis.
Question 2: My purified this compound sample shows poor solubility in common NMR solvents. What can I do?
Answer: this compound, as a glycoside, has significant polarity. If you are experiencing solubility issues in solvents like chloroform-d (CDCl₃), you should switch to more polar deuterated solvents. Recommended solvents for polar glycosides are:
Ensure your sample is completely dry before dissolving, as residual water can interfere with the measurement, particularly by obscuring labile proton signals.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Question 3: My HPLC-UV chromatogram shows a drifting or unstable baseline. What is the cause?
Answer: An unstable baseline in HPLC is a common issue that can compromise peak integration and quantification. The primary causes include:
-
Mobile Phase Issues: Improperly degassed solvents, solvents not in thermal equilibrium, or precipitation of buffer salts in the mobile phase.
-
Instrument Fluctuation: Fluctuations in pump pressure or lamp intensity. Allow the lamp to warm up for at least 20 minutes before analysis.
-
Column Contamination: Buildup of strongly retained compounds from previous injections.
Troubleshooting Steps:
-
Ensure your mobile phase is freshly prepared and thoroughly degassed.
-
Allow the entire HPLC system to equilibrate with the mobile phase until a stable baseline is achieved.
-
If the problem persists, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
Question 4: I am observing "ghost peaks" in my gradient HPLC analysis. Where are they coming from?
Answer: Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run. They are typically caused by contaminants in the mobile phase or the instrument itself. Common sources include:
-
Contaminated Solvents: Impurities in the water or organic solvent (e.g., acetonitrile) used for the mobile phase. Using high-purity HPLC-grade solvents is critical.
-
Leachables: Contaminants leaching from plastic tubing, solvent filters, or vials.
-
Carryover: Residual sample from a previous injection.
Troubleshooting Steps:
-
Run a blank gradient (without injecting a sample) to confirm the source of the peaks.
-
If peaks are present in the blank, replace the mobile phase with freshly prepared, high-purity solvents.
-
If the problem continues, systematically clean or replace components of the HPLC system, starting with the injector and guard column.
Question 5: The peak for this compound is overlapping with another peak. How can I improve the separation?
Answer: Peak co-elution is common in complex plant extracts.[1] To improve separation (resolution), you can modify the following parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of phenolic compounds.[2]
-
Gradient Profile: Modify the slope of the gradient. A shallower gradient provides more time for compounds to separate.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a C30 column) to alter selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve separation, though it will increase the analysis time.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 6: The peaks in my ¹H-NMR spectrum of this compound are broad and poorly resolved. What's wrong?
Answer: Poor resolution in NMR spectra can stem from several factors:
-
Sample Purity: The presence of paramagnetic impurities (e.g., metal ions) or insoluble material can cause significant line broadening. Ensure your sample is free from such contaminants.
-
Solvent and Sample Preparation: The sample must be completely dissolved. The presence of suspended particles will degrade spectral quality.
-
Instrumental Issues: The instrument may require shimming to homogenize the magnetic field.
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening. Try diluting the sample.
Troubleshooting Steps:
-
Filter your NMR sample through a small plug of glass wool in a pipette to remove any particulate matter.
-
Ensure buffers or salts, which can lower sensitivity, are removed before analysis.[3]
-
Request a re-shimming of the spectrometer.
Question 7: I see unexpected signals in my NMR spectrum that don't correspond to this compound. What are they?
Answer: These are likely signals from residual solvents in your sample or the deuterated solvent itself. It is crucial to identify these peaks to avoid misinterpreting them as part of your compound's structure.
| Common Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone | 2.05 | 206.7, 29.9 |
| Acetonitrile | 1.94 | 118.7, 1.39 |
| Chloroform | 7.26 | 77.2 |
| DMSO | 2.50 | 39.5 |
| Methanol | 3.31, 4.87 (OH) | 49.1 |
| Water | ~1.55 (in CDCl₃), ~3.33 (in DMSO-d₆) | N/A |
| Note: Chemical shifts can vary slightly depending on the solvent and temperature. |
Mass Spectrometry (MS) Analysis
Question 8: I am experiencing low signal intensity or signal suppression for this compound in my LC-MS analysis. What is the cause?
Answer: Signal suppression, also known as the matrix effect, is a common problem in LC-MS, especially with complex samples like plant extracts. It occurs when co-eluting compounds interfere with the ionization of the target analyte in the MS source.
-
High Concentrations of Matrix Components: Salts, sugars, and other highly abundant compounds in the extract can compete with this compound for ionization, reducing its signal.
-
Poor Chromatographic Separation: If interfering compounds co-elute with your analyte, the suppression effect will be maximized.
Troubleshooting Steps:
-
Improve Sample Cleanup: Use a more rigorous SPE protocol to remove interfering matrix components.
-
Enhance Chromatographic Separation: Optimize your HPLC method to separate this compound from the bulk of the matrix components.
-
Dilute the Sample: Diluting the extract can reduce the concentration of interfering substances, thereby mitigating the matrix effect.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[1]
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol provides a general method for removing major interferences from a crude plant extract prior to spectroscopic analysis.
-
Extract Preparation: Dissolve the dried crude extract in a small volume of a suitable solvent (e.g., 50% methanol in water).
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition it by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Load the dissolved extract onto the conditioned cartridge.
-
Washing (Removing Interferences):
-
Wash with 10 mL of deionized water to remove highly polar compounds like sugars and salts.
-
Wash with 10 mL of 20% methanol in water to remove more polar pigments and other impurities.
-
-
Elution of Analyte: Elute this compound with 10 mL of 80-100% methanol.
-
Drying: Evaporate the collected fraction to dryness under reduced pressure or a stream of nitrogen before reconstituting for analysis.
Visualized Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows for the analysis and troubleshooting of this compound.
Caption: General workflow for the isolation and analysis of this compound.
Caption: Troubleshooting guide for an unstable HPLC-UV baseline.
Caption: Diagram illustrating the concept of ion suppression (matrix effect) in MS.
References
improving the stability of Stachyanthuside A in solution
For researchers, scientists, and drug development professionals working with Stachyanthuside A, ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an ellagic acid glycoside. Like many glycosidic compounds, it is susceptible to degradation in solution, which can impact its biological activity and lead to inconsistent experimental outcomes. The primary stability concerns are hydrolysis of the glycosidic bond and degradation of the ellagic acid core, which can be influenced by factors such as pH, temperature, and light exposure.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by the following factors:
-
pH: Ellagic acid glycosides are known to be unstable in both acidic and basic conditions, which can catalyze the hydrolysis of the glycosidic linkage.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of phenolic compounds like this compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What is the optimal pH range for storing this compound solutions?
While specific data for this compound is limited, for many glycosides, a slightly acidic to neutral pH range (typically pH 4-7) is often found to be the most stable. It is recommended to perform a pH stability profile to determine the optimal pH for your specific experimental conditions.
Q4: How should I prepare and store stock solutions of this compound?
To maximize the stability of this compound stock solutions, follow these recommendations:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble.
-
Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your experimental system.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, solutions can be kept at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For extended storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time. | Degradation of this compound in the experimental medium. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its activity to the older stock.2. Assess Medium Stability: Incubate this compound in your experimental medium for the duration of your experiment and measure its concentration at different time points using a validated analytical method (e.g., HPLC).3. Optimize Experimental Conditions: If degradation is observed, consider adjusting the pH of the medium, lowering the incubation temperature, or minimizing light exposure during the experiment. |
| Inconsistent results between experiments. | Variability in the preparation or handling of this compound solutions. | 1. Standardize Solution Preparation: Ensure consistent use of the same solvent, concentration, and storage conditions for all experiments.2. Control Environmental Factors: Maintain consistent temperature, light exposure, and incubation times across all experimental replicates.3. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions of your stock solution for each experiment. |
| Precipitation of this compound in aqueous solutions. | Poor solubility of this compound in the experimental buffer. | 1. Check Solubility Limits: Determine the solubility of this compound in your specific buffer system.2. Use a Co-solvent: If solubility is an issue, consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final solution, ensuring the solvent itself does not interfere with your assay.3. pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Investigate if adjusting the pH of your buffer improves solubility. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound
- Buffers of various pH values (e.g., pH 3, 5, 7, 9)
- High-purity water and organic solvents for HPLC
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with each of the different pH buffers to a final working concentration.
- Incubation: Aliquot the solutions into separate light-protected containers for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
- Sample Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated HPLC method.
- Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constant and half-life.
Quantitative Data Summary: Hypothetical Stability of this compound
The following table presents hypothetical data from a stability study to illustrate how results can be summarized.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3 | 25 | 36 | 0.019 |
| 5 | 25 | 72 | 0.010 |
| 7 | 25 | 60 | 0.012 |
| 9 | 25 | 24 | 0.029 |
| 7 | 4 | >200 | <0.003 |
| 7 | 37 | 30 | 0.023 |
Visualizations
The following diagrams illustrate key concepts related to the stability and activity of this compound.
Caption: Factors influencing the degradation of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential signaling pathway modulated by ellagic acid derivatives.[3]
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic acid inhibits PKC signaling by improving antioxidant defense system in murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Quantification of Stachyanthuside A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the consistent quantification of Stachyanthuside A. The following sections offer detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound?
A1: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required. HPLC-UV is a robust and more accessible alternative, suitable for routine analysis when sample concentrations are adequate and the matrix is less complex.
Q2: What are the common causes of poor peak shape in HPLC analysis of this compound?
A2: Poor peak shape, such as tailing, fronting, or splitting, can arise from several factors. Common causes include column overload, secondary interactions between the analyte and the stationary phase, and issues with the mobile phase composition. Column contamination and degradation can also lead to distorted peak shapes.
Q3: How can I improve the reproducibility of my this compound quantification?
A3: To enhance reproducibility, it is crucial to maintain consistency in sample preparation, mobile phase composition, and instrumental parameters.[1] Automation in sample preparation can significantly reduce variability.[2] Regular system suitability tests, including replicate injections of a standard, help monitor and control for variations in instrument performance.[3]
Q4: What are matrix effects in LC-MS/MS analysis and how can they be mitigated?
A4: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression or enhancement, affecting the accuracy of quantification.[4] To mitigate matrix effects, efficient sample clean-up using techniques like solid-phase extraction (SPE) is recommended.[5] The use of a stable isotope-labeled internal standard can also help to compensate for these effects.
Troubleshooting Guides
HPLC-UV Method Refinement
| Problem | Potential Cause | Troubleshooting Action |
| Peak Tailing | Secondary interactions with active silanols on the column.[6] | Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.[6] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Mobile phase pH is inappropriate. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Peak Splitting | Column contamination at the inlet. | Back-flush the column or replace the inlet frit.[7] |
| Incompatibility between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the pump for pressure fluctuations and inspect for leaks. |
LC-MS/MS Method Refinement
| Problem | Potential Cause | Troubleshooting Action |
| Poor Signal Intensity | Ion suppression due to matrix effects.[3] | Improve sample clean-up, dilute the sample, or use a matrix-matched calibration curve. |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). | |
| Contaminated ion source. | Clean the ion source components.[8] | |
| Inconsistent Results | Carryover from previous injections. | Implement a robust wash cycle between samples.[3] |
| Instability of the analyte in the autosampler. | Ensure the autosampler temperature is controlled and samples are analyzed within their stability window. | |
| Non-linear detector response. | Ensure the calibration curve covers the expected concentration range and consider using a weighted regression. | |
| High Background Noise | Contaminated mobile phase or solvents.[8] | Use high-purity, MS-grade solvents and freshly prepared mobile phases.[8] |
| Leaks in the LC system introducing contaminants. | Inspect all fittings and connections for leaks. | |
| Contamination from the sample matrix. | Enhance the sample preparation procedure to remove more interfering compounds.[5] |
Experimental Protocols
General HPLC-UV Protocol for this compound Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a this compound standard (typically in the range of 230-330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute with the initial mobile phase to create a series of calibration standards.
General LC-MS/MS Protocol for this compound Quantification
This protocol is a general guideline and requires optimization for your specific mass spectrometer.
-
Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative or Positive ESI, depending on the analyte's characteristics.
-
MRM Transitions: Determine the precursor and product ions for this compound and an internal standard by direct infusion.
-
Sample Preparation: Solid-phase extraction (SPE) is recommended for complex matrices to reduce matrix effects.
-
Internal Standard: A stable isotope-labeled analog of this compound is ideal. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.
Quantitative Data Summary
The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods used for the quantification of similar glycosidic natural products. These values can serve as a benchmark for your method development.
Table 1: HPLC-UV Method Performance (Example)
| Parameter | Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Recovery | 95 - 105% |
Table 2: LC-MS/MS Method Performance (Example)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
| Matrix Effect | < 15% |
Visualizations
Caption: A generalized experimental workflow for this compound quantification.
Caption: A logical troubleshooting workflow for inconsistent quantification results.
References
- 1. Navigating Hurdles in Achieving HPLC Reproducibility | Technology Networks [technologynetworks.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
Unraveling Neuroprotection: A Comparative Analysis of Asiaticoside and Astaxanthin In Vivo
A scarcity of available research on Stachyanthuside A necessitates a pivot to well-documented neuroprotective agents. This guide offers a comprehensive in-vivo comparison of two prominent natural compounds: Asiaticoside, a triterpenoid saponin, and Astaxanthin, a potent carotenoid antioxidant. Both have demonstrated significant potential in preclinical models of neurodegenerative diseases.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the in-vivo neuroprotective effects of Asiaticoside and Astaxanthin. The following sections present quantitative data from key animal studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative In Vivo Efficacy of Neuroprotective Agents
The neuroprotective potential of Asiaticoside and Astaxanthin has been evaluated in various animal models of neurological disorders. The following table summarizes key quantitative findings from these in-vivo studies, focusing on behavioral outcomes, and cellular and molecular markers of neuroprotection.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Asiaticoside | Transient focal middle cerebral artery occlusion (MCAO) in rats | Not Specified | Attenuated neurobehavioral deficits, neurochemical, and histological changes. | [1][2] |
| Glutamate-induced excitotoxicity in primary cultured mouse cortical neurons | Concentration-dependent | Decreased neuronal cell loss; Restored expression of Bcl-2 and Bax; Inhibited Ca2+ influx. | [1][2] | |
| Astaxanthin | Rat model of chronic constriction injury (CCI)-induced neuropathic pain | Not Specified | Reduced thermal and mechanical allodynia; Decreased astrocytic activation (GFAP suppression); Reduced oxido-nitrosative stress. | [3] |
| Mouse model of spinal cord and hippocampal injury | Not Specified | Prevented the increase in IL-6, IL-1β, and TNF-α. | [3] | |
| Rodent models of oxidative stress | Not Specified | Decreased malondialdehyde (MDA); Increased glutathione (GSH) and superoxide dismutase (SOD). | [3] | |
| In vivo model of H2O2-induced apoptosis | Not Specified | Significantly prevented apoptosis; Improved neurological deficit; Diminished infarct volume. | [3] | |
| Subarachnoid hemorrhage (SAH) model | Not Specified | Ameliorated mitochondrial membrane potential and neuronal apoptosis by reducing caspase-3 and the Bax/Bcl-2 ratio. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in-vivo experiments cited in the comparison.
1. Animal Model of Transient Focal Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To induce ischemic stroke in rodents to evaluate the neuroprotective effects of test compounds.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Anesthetize the animal with an appropriate anesthetic agent.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound (e.g., Asiaticoside) or vehicle at specified time points before or after the induction of ischemia.
-
Assess neurological deficits at various time points post-surgery using a standardized scoring system.
-
At the end of the experiment, euthanize the animals and collect brain tissue for histological and biochemical analysis (e.g., infarct volume measurement, protein expression).[1][2]
-
2. Assessment of Neuropathic Pain (Chronic Constriction Injury Model)
-
Objective: To create a model of peripheral nerve injury to study neuropathic pain and the efficacy of therapeutic agents.
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve in the mid-thigh level of one hind paw.
-
Loosely ligate the nerve with four chromic gut sutures approximately 1 mm apart.
-
Close the incision in layers.
-
Administer the test compound (e.g., Astaxanthin) or vehicle daily.
-
Measure behavioral responses to thermal and mechanical stimuli at baseline and subsequent time points.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source (e.g., plantar test) to measure the latency of paw withdrawal.[3]
-
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Asiaticoside and Astaxanthin are mediated through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for in-vivo neuroprotection studies.
Caption: Asiaticoside's neuroprotective mechanism.
Caption: Astaxanthin's multi-target neuroprotection.
Caption: A typical in-vivo neuroprotection study workflow.
References
- 1. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of astaxanthin against oxygen and glucose deprivation damage via the PI3K/Akt/GSK3β/Nrf2 signalling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of triterpenoid saponins from Platycodi radix against glutamate-induced toxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Acteoside and Stachyanthuside A
For researchers, scientists, and professionals in drug development, understanding the nuances of antioxidant compounds is critical for innovation. This guide provides a detailed comparison of the antioxidant capacities of two phenylpropanoid glycosides: acteoside (also known as verbascoside) and Stachyanthuside A. While extensive data is available for acteoside, information on the specific antioxidant activity of this compound is not prevalent in the current scientific literature. This guide therefore presents a comprehensive overview of acteoside's antioxidant profile, supplemented with information on the antioxidant properties of ellagic acid glycosides, the class of compounds to which this compound belongs.
Quantitative Antioxidant Capacity: A Comparative Overview
Direct experimental data comparing the antioxidant capacity of this compound and acteoside is not available in the reviewed literature. However, extensive research has been conducted on acteoside, providing a strong basis for understanding its efficacy. This compound, an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus, is expected to possess antioxidant properties characteristic of its chemical class.
The following table summarizes the reported in vitro antioxidant activities of acteoside from various assays.
| Antioxidant Assay | Acteoside IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| DPPH Radical Scavenging | 11.4 | Ascorbic Acid | 13.1 |
| Superoxide Radical Scavenging | 66.0 | Ascorbic Acid | 9.0 |
| Hydroxyl Radical Scavenging | 357 | Ascorbic Acid | 1031 |
| Xanthine Oxidase Inhibition | 53.3 | - | - |
Mechanistic Insights into Antioxidant Action
Acteoside:
Acteoside exerts its antioxidant effects through multiple mechanisms. It is a potent free radical scavenger, capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS)[1]. Beyond direct scavenging, acteoside modulates key cellular signaling pathways involved in the oxidative stress response.
Research has shown that acteoside can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway[2][3][4]. This pathway is a primary regulator of endogenous antioxidant defenses. By activating Nrf2, acteoside upregulates the expression of various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), providing cellular protection against oxidative damage[4].
Furthermore, acteoside has been demonstrated to inhibit pro-inflammatory and oxidative stress-related pathways, including p38, tumor necrosis factor-alpha (TNF-α), phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), and nuclear factor-kappa B (NF-κB)[5]. By modulating these pathways, acteoside can reduce the production of inflammatory mediators and ROS.
This compound (as an Ellagic Acid Glycoside):
While specific mechanistic studies on this compound are lacking, its core structure, ellagic acid, is a well-documented antioxidant[6][7]. Ellagic acid and its glycosides are known to exert their antioxidant effects through several mechanisms:
-
Free Radical Scavenging: The multiple hydroxyl groups on the ellagic acid structure enable it to effectively scavenge a variety of ROS[6][7].
-
Chelation of Metal Ions: Ellagic acid can chelate pro-oxidant metal ions like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
-
Modulation of Antioxidant Enzymes: Ellagic acid has been shown to enhance the activity of endogenous antioxidant enzymes[7].
It is plausible that this compound shares these antioxidant mechanisms due to its ellagic acid moiety. The glycosidic substitution may influence its solubility, bioavailability, and specific interactions with cellular targets.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide for the determination of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Reagents: DPPH solution in methanol, antioxidant compound solution, methanol (as blank).
-
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a fixed volume of DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
Superoxide Radical Scavenging Assay
This assay is often based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a non-enzymatic system (e.g., phenazine methosulfate-NADH).
-
Reagents: NBT solution, NADH solution, phenazine methosulfate (PMS) solution, phosphate buffer, antioxidant compound solution.
-
Procedure:
-
Prepare various concentrations of the test compound.
-
In a reaction mixture, combine the test compound, NBT, and NADH solutions in a phosphate buffer.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at a specific wavelength (typically around 560 nm).
-
The percentage inhibition of NBT reduction is calculated, and the IC50 value is determined.
-
Visualizing the Pathways
Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment.
Caption: A generalized workflow for determining the in vitro antioxidant capacity of a compound.
Acteoside's Antioxidant Signaling Pathways
This diagram illustrates the key signaling pathways modulated by acteoside to exert its antioxidant effects.
Caption: Acteoside modulates key signaling pathways to enhance cellular antioxidant defenses.
Conclusion
References
- 1. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Stachyanthuside A
For Researchers, Scientists, and Drug Development Professionals
Key Performance Parameters: A Comparative Analysis
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques commonly employed for the analysis of iridoid glycosides. The following tables summarize typical performance characteristics observed during the validation of these methods for analogous compounds.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for the Quantification of Iridoid Glycosides (Analogous to Stachyanthuside A)
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.001 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.005 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Specificity | Moderate | High |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility of analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of iridoid glycosides, which can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A common approach for the quantification of iridoid glycosides involves reversed-phase HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh and dissolve the plant material or extract in a suitable solvent (e.g., methanol, ethanol).
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup if necessary to remove interfering substances.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Typically between 200 and 210 nm for iridoid glycosides lacking a strong chromophore.
-
Injection Volume: 10 µL.
3. Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to construct a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of analytes at low concentrations in complex matrices.
1. Sample Preparation:
-
Similar to HPLC-UV, with a focus on minimizing matrix effects. Protein precipitation is a common step for biological samples.
2. Chromatographic Conditions:
-
Column: A high-efficiency C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's structure.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
4. Validation Parameters to be Assessed:
-
In addition to the parameters for HPLC-UV, matrix effect and stability should be thoroughly investigated.
-
Matrix Effect: Evaluate the suppression or enhancement of the analyte signal caused by co-eluting components from the sample matrix.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage and processing conditions.
Visualizing the Workflow and Method Comparison
To better understand the processes and comparisons discussed, the following diagrams have been generated.
A Comparative Analysis of Stachydrine's Bioactivity Across Diverse Cell Lines
Initial Note on Stachyanthuside A: Extensive literature searches for "this compound" and the genus Stachyanthus did not yield information on its bioactivity. It is plausible that this is a novel, yet uncharacterized compound or a potential misspelling. Consequently, this guide focuses on the well-documented bioactivities of Stachydrine, a prominent alkaloid found in the phonetically similar and related Stachys genus and other plants like Leonurus japonicus (Chinese motherwort).
This guide provides a comparative overview of the anti-inflammatory, neuroprotective, and anticancer effects of Stachydrine in various cell lines, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the key bioactive effects of Stachydrine across different cell lines as reported in recent studies.
| Cell Line | Cell Type | Bioactivity | Key Findings | Reference |
| K562, KCL22, LAMA84, KU812 | Human Chronic Myeloid Leukemia (CML) | Anticancer | Inhibited cell proliferation with IC50 values of 61 µM, 141 µM, 86 µM, and 35 µM, respectively. Induced apoptosis. | [1] |
| Ba/F3 WT, Ba/F3 T315I | Murine Pro-B | Anticancer | Inhibited cell proliferation with IC50 values of 22 µM and 26 µM, respectively. | [1] |
| Primary Human OA Chondrocytes | Human Chondrocytes | Anti-inflammatory | Suppressed the IL-1β-induced production of NO, PGE2, TNF-α, and IL-6. Inhibited ECM degrading enzymes (MMP-3, MMP-13, ADAMTS-4, ADAMTS-5). | [2] |
| PC12 | Rat Pheochromocytoma | Neuroprotective | Protected against oxygen-glucose deprivation (OGD) injury. Inhibited the P65 and JAK2/STAT3 signaling pathways. | [3][4] |
| H9c2 | Rat Cardiomyocytes | Cardioprotective | Protected against LPS-induced injury by inhibiting apoptosis, inflammation, and ferroptosis. Reduced secretion of IL-1β, IL-6, and TNF-α. | [5] |
| R3/1 | Cell Line with NF-κB reporter | Anti-inflammatory | Demonstrated a dose-dependent reduction of TNF-α-induced NF-κB activation. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the bioactivity of Stachydrine.
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., K562, PC12) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Stachydrine (e.g., 20, 40, 80 µM) or a vehicle control (e.g., PBS).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
2. Cytokine Quantification (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment with Stachydrine and/or an inflammatory stimulus (e.g., LPS, IL-1β).
-
Assay Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to determine the cytokine concentrations in the samples.
3. Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-JAK2, p-STAT3, β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. Stachydrine is effective and selective against blast phase chronic myeloid leukaemia through inhibition of multiple receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stachydrine attenuates IL-1β-induced inflammatory response in osteoarthritis chondrocytes through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stachyanthuside A: Analysis of a Ghost Compound in Scientific Literature
Despite a comprehensive search of scientific databases and literature, no information has been found regarding a compound named "Stachyanthuside A." Consequently, a comparative guide on its mechanism of action, including experimental data and pathway visualizations, cannot be provided at this time.
This lack of information suggests several possibilities:
-
Novel or Undocumented Compound: this compound may be a newly discovered compound that has not yet been reported in peer-reviewed literature. Research and publication cycles can be lengthy, and information may exist in proprietary databases or internal research documents not accessible to the public.
-
Misspelling or Alternative Nomenclature: The name "this compound" could be a misspelling of a known compound, or it may be referred to by a different name in the scientific community. Chemical compounds often have multiple systematic, trivial, or commercial names.
-
Genus-level Information: While no specific data exists for "this compound," the genus Stachyanthus is known to contain various bioactive compounds. However, without specific studies on this particular isolate, any discussion of its mechanism of action would be purely speculative.
For researchers, scientists, and drug development professionals interested in the bioactivity of compounds from the Stachyanthus genus, it is recommended to:
-
Verify the Compound Name and Structure: Double-check the spelling and consider any potential alternative names or structural classifications that could be used in literature searches.
-
Consult Specialized Databases: Utilize chemical structure-based search tools in databases such as SciFinder, Reaxys, and PubChem to identify the compound or structurally similar molecules.
-
Review Ethnopharmacological and Phytochemical Literature: Examine studies on the traditional uses and chemical constituents of plants from the Stachyanthus genus for potential leads on the types of compounds they produce and their associated biological activities.
Until "this compound" is formally described in the scientific literature, with its structure elucidated and its biological activities characterized through rigorous experimental studies, a detailed analysis of its mechanism of action remains impossible. The scientific community awaits the primary research that would enable the creation of the comprehensive comparison guides and visualizations requested.
In-Depth Analysis Reveals No Publicly Available Experimental Data for Stachyanthuside A
A comprehensive search for experimental data on a compound identified as "Stachyanthuside A" has yielded no specific scientific literature or publicly accessible datasets. This prevents a statistical validation and comparison as initially requested.
Initial investigations and broader searches across chemical and biological databases for "this compound" and the genus Stachyanthus have not returned any relevant information regarding its chemical structure, biological activity, or associated experimental protocols. The absence of data suggests that "this compound" may be a novel or very recently discovered compound for which research has not yet been published. It is also possible that the name is a misspelling or that the compound is known by a different designation.
Efforts to locate information on the broader Stachyanthus genus to infer potential properties of its constituents were also unsuccessful in retrieving relevant chemical or biological studies. While research exists on compounds from similarly named genera such as Stachys, this information cannot be reliably extrapolated to the requested compound.
Due to the lack of available experimental data for this compound, the core requirements of the requested comparison guide, including data presentation in tables, detailing of experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled at this time.
For researchers, scientists, and drug development professionals interested in the statistical validation and comparison of experimental data, it is imperative to have access to the primary research data. In the absence of such data for this compound, we propose the following alternative courses of action:
-
Provide Available Data: If you are in possession of experimental data for this compound, we would be able to proceed with the requested statistical validation and comparative analysis.
-
Specify an Alternative Compound: We can perform a comprehensive comparison guide for a different, well-characterized compound for which sufficient experimental data is publicly available. Please specify the compound of interest.
We are committed to providing accurate and data-driven scientific content. We look forward to assisting you with your research needs once the necessary data becomes accessible.
A Framework for Assessing Target Specificity: An Illustrative Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of a compound's biological target specificity is a cornerstone of modern drug discovery. A highly specific compound interacts with its intended target with high affinity while minimizing engagement with other biomolecules, thereby reducing the potential for off-target effects and toxicity. For novel natural products like Stachyanthuside A, an ellagic acid glycoside from Diplopanax stachyanthus, a thorough assessment of target specificity is essential once a primary biological target has been identified.
This guide provides a comprehensive framework for assessing the specificity of a biological target. Due to the limited public data on this compound's specific molecular interactions, this document uses well-characterized kinase inhibitors as illustrative examples: the notoriously non-specific inhibitor Staurosporine and the clinically approved multi-targeted inhibitor Sunitinib . The principles, experimental protocols, and data interpretation strategies presented here are broadly applicable to any investigational compound, including this compound.
Comparative Analysis of Target Specificity
A primary method for evaluating specificity is to compare the inhibitory activity of a compound against its intended target versus a broad panel of related proteins (e.g., the human kinome). A more specific compound will show a large window of activity between its primary target(s) and other proteins.
The table below presents a conceptual comparison based on the known activities of Staurosporine and Sunitinib. Staurosporine exhibits potent, sub-micromolar inhibition across a vast number of kinases, indicating a lack of specificity[1][2]. In contrast, Sunitinib is a multi-targeted inhibitor, potently inhibiting a specific cluster of receptor tyrosine kinases (RTKs) including VEGFRs and PDGFRs, while being significantly less active against many other kinases[3][4][5].
| Compound | Primary Targets | Representative IC50 (nM) | Selectivity Profile |
| Staurosporine | Protein Kinase C (PKC) | PKCα: 2PKA: 15p60v-src: 6CaM Kinase II: 20 | Broad / Non-specific: Potently inhibits a wide range of kinases from different families, making it a useful research tool but a poor therapeutic candidate[1][2]. |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3 | VEGFR-1: PotentVEGFR-2: PotentPDGFRα: PotentPDGFRβ: Potent | Multi-targeted: Potently inhibits a specific group of related receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation[3][4][5]. |
Key Experimental Protocols for Specificity Assessment
Two powerful and widely adopted techniques for determining target specificity are Kinase Selectivity Profiling and the Cellular Thermal Shift Assay (CETSA).
Kinase Selectivity Profiling
This biochemical assay measures the inhibitory activity of a compound against a large panel of purified kinases. It provides a quantitative landscape of a compound's selectivity across the kinome.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Create a series of dilutions to be tested.
-
Kinase Panel: Utilize a commercially available kinase panel, which typically includes hundreds of purified human kinases arrayed in multi-well plates[6][7].
-
Reaction Setup: In a 384-well plate, combine the test compound at various concentrations with each individual kinase, a corresponding specific substrate peptide, and a buffer solution[8].
-
Initiation of Reaction: Start the kinase reaction by adding a solution of adenosine triphosphate (ATP). The concentration of ATP is typically kept near its physiological Km value for each kinase to ensure relevant competitive binding data.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature[8]. During this time, active kinases will phosphorylate their substrates.
-
Detection: Terminate the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to generate a luminescent signal[7].
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration relative to a vehicle control (e.g., DMSO). Plot the data to determine the IC50 value for each kinase, representing the concentration of the compound required to inhibit 50% of the kinase's activity.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand. This allows for the confirmation of target binding in intact cells and can be adapted to assess selectivity by monitoring the stability of various proteins simultaneously using mass spectrometry (MS-CETSA).
Experimental Protocol:
-
Cell Culture and Treatment: Culture the chosen cell line to an appropriate density. Treat the intact cells with the test compound or a vehicle control for a specified duration (e.g., 1-3 hours) to allow for cell penetration and target binding[9].
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of proteins[10][11].
-
Cell Lysis and Centrifugation: Cool the samples to room temperature. Lyse the cells to release the proteins (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins[11].
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Protein Detection and Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using immunoblotting (Western blot)[12]. An antibody specific to the target protein is used for detection.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization[11].
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological systems and experimental processes. The following visualizations were created using the Graphviz DOT language.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Stachyanthuside A in a Laboratory Setting
Immediate Safety and Logistical Procedures for Disposal
When preparing Stachyanthuside A for disposal, it is imperative to adhere to the hazardous waste management program established by your institution's Environmental Health and Safety (EHS) department or equivalent authority.[2][3] These internal bodies are responsible for ensuring compliance with federal, state, and local regulations.[4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: Treat this compound waste as hazardous. Do not dispose of it in regular trash or down the drain.[2][5] Chemical waste disposal is regulated, and improper disposal can lead to significant environmental harm and legal repercussions.[5]
-
Container Selection and Labeling:
-
Select a container that is in good condition, leak-proof, and compatible with the chemical waste.[3] Whenever possible, use the original container, ensuring it is properly relabeled as "Hazardous Waste."[6] If reusing a container, triple-rinse it with a suitable solvent, and collect the rinsate as hazardous waste.[3][6]
-
Affix a hazardous waste tag to the container as soon as waste is added.[1] The label must include the words "Hazardous Waste" and provide the following information in clear, unabbreviated language:[2][3]
-
Full chemical name: "this compound"
-
Quantity or concentration of the waste.
-
Date of waste generation.
-
The location where the waste was generated (e.g., building and room number).
-
Name and contact information of the principal investigator or responsible party.[2]
-
Appropriate hazard pictograms, if known.
-
-
-
Proper Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[7]
-
Ensure the storage area is dry and away from heat sources.[7]
-
Segregate the waste from incompatible materials to prevent accidental reactions.[3][7] Use secondary containment for liquid waste to mitigate spills.[1][7]
-
-
Arrange for Pickup and Disposal:
-
Handling Empty Containers:
-
An empty container that held this compound should be triple-rinsed with an appropriate solvent.[3]
-
The rinsate must be collected and disposed of as hazardous waste.[3][6]
-
After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of in the regular trash, in accordance with institutional policy.[3][4]
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the disposal of this compound.
Key Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8]
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.[1]
-
Training: Ensure all laboratory personnel are trained on the institution's specific hazardous waste disposal procedures.[1]
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize the specific guidelines provided by your institution's safety office.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 6. louisville.edu [louisville.edu]
- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 8. agry.purdue.edu [agry.purdue.edu]
Essential Safety and Logistical Information for Handling Stachyanthuside A
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Stachyanthuside A. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of glycosides, the chemical class to which this compound belongs. It is imperative to handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE is recommended as a minimum standard:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for handling small quantities. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Procedures: In case of a spill, isolate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and clean the spill site.
Storage:
-
Container: Keep the container tightly sealed to prevent contamination and degradation.
-
Conditions: Store in a cool, dry, and well-ventilated area. Protect from light and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional, local, state, and federal regulations.
Waste Categorization:
-
Unless specific data indicates otherwise, this compound waste should be treated as chemical waste.
Disposal Procedures:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh paper, pipette tips), in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste (e.g., solutions) in a separate, labeled, and sealed container. As a glycoside, if it is determined to be non-hazardous and water-soluble, it may be permissible to dispose of very small quantities down the drain with copious amounts of water, subject to institutional guidelines. However, the conservative approach is to collect all liquid waste for chemical disposal.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.
Quantitative Data
| Property | Value | Notes |
| Physical State | Solid (Typical for glycosides) | - |
| Solubility | Generally soluble in water and polar organic solvents. | Solubility can vary based on the specific structure of the aglycone and sugar moieties. |
| Toxicity | Varies widely. Some glycosides are non-toxic, while others can be highly toxic.[1] | Assume moderate toxicity in the absence of specific data. Handle with care. |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a common method to assess the potential cytotoxic effects of this compound on a cell line (e.g., HeLa, HepG2) using an MTT assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Workflow for handling and disposal of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
